molecular formula C39H54N10O14 B12371545 PKCepsilon (85-92)

PKCepsilon (85-92)

Cat. No.: B12371545
M. Wt: 886.9 g/mol
InChI Key: WPFQCXKTYZFFFT-IEKWHWCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Protein Kinase C Family of Serine/Threonine Kinases

The Protein Kinase C (PKC) family comprises a group of enzymes that are fundamental to cellular signal transduction. wikipedia.orgnih.gov These enzymes, first identified in the late 1970s, are serine/threonine kinases, meaning they function by adding a phosphate (B84403) group to specific serine and threonine amino acid residues on target proteins. wikipedia.orgnih.govnih.gov This process, known as phosphorylation, alters the function of the target proteins, thereby controlling a wide array of cellular processes, including cell growth, differentiation, apoptosis (programmed cell death), and immune responses. nih.govresearchgate.nettocris.com

PKC enzymes are activated by signals such as an increase in the concentration of diacylglycerol (DAG) or calcium ions (Ca2+). wikipedia.org The PKC family is extensive, with at least ten identified isoforms in humans, which are categorized into three main subfamilies based on their requirements for activation. wikipedia.orgnih.govprospecbio.com

SubfamilyIsoformsActivation Requirements
Conventional (cPKC) α, βI, βII, γCa2+, diacylglycerol (DAG), and a phospholipid (e.g., phosphatidylserine)
Novel (nPKC) δ, ε, η, θDiacylglycerol (DAG), but not Ca2+
Atypical (aPKC) ζ, ι/λNeither Ca2+ nor diacylglycerol

Each PKC isoform consists of a regulatory domain and a highly conserved catalytic domain, connected by a hinge region. wikipedia.orgprospecbio.com The differences in the regulatory domains account for the varying activation requirements among the subfamilies. wikipedia.orgresearchgate.net

Distinctive Characteristics and Classification of Novel Protein Kinase C Isoforms, with Emphasis on PKCε

The novel Protein Kinase C (nPKC) subfamily, which includes the δ, ε, η, and θ isoforms, is distinguished by its requirement for diacylglycerol (DAG) for activation, while being independent of calcium ions (Ca2+). wikipedia.orgnih.govebi.ac.ukebi.ac.uk This is a key difference from the conventional PKCs, which require both. wikipedia.org The nPKC isoforms possess tandem C1 domains that bind DAG and a C2 domain that does not bind calcium. researchgate.netebi.ac.ukebi.ac.uk

Among the novel isoforms, Protein Kinase C epsilon (PKCε) exhibits several unique features. It is heavily implicated in a variety of cellular functions, including the regulation of cell proliferation, survival against ischemic injury, and cytoskeletal organization. wikipedia.orgresearchgate.net Structurally, PKCε contains an actin-binding motif situated between its two C1 subdomains, a feature not found in other PKC isoforms. portlandpress.com The activation and regulation of PKCε are complex, involving not only co-factor binding but also phosphorylation at specific sites and interactions with other proteins. portlandpress.com For instance, for PKCε to become fully active, it requires phosphorylation at its activation loop, turn motif, and hydrophobic motif. wikipedia.orgportlandpress.com

The distinct tissue distribution and cellular compartmentalization of PKC isoforms suggest they have specific roles in fine-tuning signaling pathways. nih.gov PKCε, for example, is abundantly expressed in the brain and cardiac muscle, where it plays a significant role in neurological processes and cardioprotection. wikipedia.orgfrontiersin.org

Identification and Mechanism of Action of PKCepsilon (85-92) as a Selective PKCε Activator Peptide (ψεRACK)

The peptide PKCepsilon (85-92), also known as ψεRACK, is a rationally designed, selective activator of the PKCε isoform. nih.govplos.org Its sequence, HDAPIGYD, corresponds to amino acids 85-92 of PKCε. nih.govplos.org This peptide functions as an allosteric activator, meaning it binds to a site on the enzyme other than the active site to modulate its activity. plos.org

The mechanism of action of ψεRACK involves mimicking the function of "Receptors for Activated C-Kinase" (RACKs). RACKs are intracellular proteins that bind to activated PKC isoforms and localize them to specific subcellular compartments, bringing them in close proximity to their substrates. wikipedia.org The ψεRACK peptide is thought to bind to an intramolecular site on PKCε, disrupting an autoinhibitory interaction and thereby promoting an active conformation of the enzyme. nih.gov This selective activation allows for the targeted study of PKCε's functions without broadly activating other PKC isoforms. nih.gov

To facilitate its entry into cells for research purposes, the ψεRACK peptide is often conjugated to a cell-penetrating peptide, such as one derived from the trans-activating transcriptional activator (TAT). nih.govplos.org

Research has demonstrated that ψεRACK can induce the translocation of PKCε within cells, a hallmark of its activation. nih.gov For example, studies in cardiac myocytes have shown that ψεRACK treatment leads to the movement of PKCε to different cellular fractions. nih.gov Furthermore, the activation of PKCε by ψεRACK has been shown to trigger downstream signaling cascades, such as the ERK1/2-STAT-3 pathway, which is involved in processes like angiogenesis. nih.govresearchgate.net The specificity of ψεRACK for PKCε has been confirmed in studies where its effects are absent in cells lacking the PKCε gene. jci.org This makes ψεRACK a valuable tool for elucidating the specific roles of PKCε in various physiological and pathological processes. plos.orgjci.orgjneurosci.org

Properties

Molecular Formula

C39H54N10O14

Molecular Weight

886.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C39H54N10O14/c1-4-19(2)32(37(60)42-17-29(51)45-25(12-21-7-9-23(50)10-8-21)35(58)47-27(39(62)63)15-31(54)55)48-36(59)28-6-5-11-49(28)38(61)20(3)44-34(57)26(14-30(52)53)46-33(56)24(40)13-22-16-41-18-43-22/h7-10,16,18-20,24-28,32,50H,4-6,11-15,17,40H2,1-3H3,(H,41,43)(H,42,60)(H,44,57)(H,45,51)(H,46,56)(H,47,58)(H,48,59)(H,52,53)(H,54,55)(H,62,63)/t19-,20-,24-,25-,26-,27-,28-,32-/m0/s1

InChI Key

WPFQCXKTYZFFFT-IEKWHWCOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Molecular Mechanisms and Interactions of Pkcε and Pkcepsilon 85 92

Protein kinase C epsilon (PKCε), a member of the novel PKC subfamily, is a serine/threonine-specific protein kinase involved in a wide array of cellular signaling pathways. Its activity and localization are tightly regulated, enabling it to phosphorylate a diverse range of protein targets and participate in functions such as cardioprotection, apoptosis, and cell cycle control. The peptide PKCepsilon (85-92), derived from the V1 region of PKCε, acts as a selective activator of the enzyme. plos.orgresearchgate.net This article delves into the intricate molecular mechanisms governing the subcellular localization and interactions of PKCε.

Cytosolic-Membrane Translocation Following Activation

The activation of PKCε is fundamentally linked to its translocation from the cytosol to various cellular membranes. wikipedia.orgportlandpress.com This relocalization is a critical step for the enzyme to access its substrates and execute its downstream signaling functions. portlandpress.com

Upon cellular stimulation by a variety of agonists, including phorbol (B1677699) esters, hormones, and growth factors, second messengers like diacylglycerol (DAG) are produced within the plasma membrane. molbiolcell.orgresearchgate.net PKCε, which resides in an inactive conformation in the cytosol, is recruited to the membrane through the interaction of its C1 domain with DAG. molbiolcell.orgresearchgate.net This initial binding event induces a conformational change in PKCε, releasing the pseudosubstrate domain from the active site and leading to the enzyme's activation. immunologyresearchjournal.com

In addition to DAG, phosphatidic acid has been identified as an essential cofactor for the plasma membrane localization and activation of PKCε. molbiolcell.org The C2 domain of PKCε plays a crucial role in this process, interacting with phospholipids (B1166683) in the plasma membrane and anchoring the enzyme to this compartment. molbiolcell.org The synergistic action of both diacylglycerol and phosphatidic acid is essential for the robust translocation and subsequent activation of PKCε at the plasma membrane. molbiolcell.org

A multitude of agonists have been shown to trigger the translocation of PKCε from the cytosolic to the particulate fraction in various cell types. In cardiomyocytes, for instance, stimuli such as norepinephrine, endothelin-1, angiotensin II, and even mechanical stretch can induce this translocation. wikipedia.orgnih.gov This process is often mediated by specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs), which bind to activated PKC isozymes and localize them to distinct subcellular compartments. nih.govportlandpress.com

Mitochondrial Localization and Functional Implications

Beyond the plasma membrane, a significant pool of activated PKCε translocates to the mitochondria, a process with profound implications for cellular metabolism and survival, particularly in the context of cardioprotection. mdpi.comnih.govd-nb.info The translocation of PKCε to mitochondria is a key event in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. ahajournals.org

The mechanism of PKCε's mitochondrial import involves the chaperone protein Hsp90 and the translocase of the outer mitochondrial membrane-20 (Tom20). wikipedia.org Once inside, PKCε can be found at the inner mitochondrial membrane and in the mitochondrial matrix. mdpi.com Within the mitochondria, PKCε interacts with and phosphorylates a number of key proteins involved in critical cellular processes.

Some of the key mitochondrial targets and functions of PKCε include:

Mitochondrial ATP-sensitive potassium (mitoKATP) channels: PKCε activation leads to the opening of these channels, which is a crucial step in cardioprotection. nih.govd-nb.info

Mitochondrial Permeability Transition Pore (MPTP): PKCε interacts with components of the MPTP, such as adenine (B156593) nucleotide translocase (ANT) and voltage-dependent anion channels (VDAC), to inhibit its opening and prevent cell death. nih.govd-nb.info

Electron Transport Chain: PKCε can phosphorylate subunits of the electron transport chain, such as cytochrome c oxidase subunit IV (COX IV), thereby modulating mitochondrial respiration. d-nb.info

Apoptotic Machinery: PKCε can form signaling modules with other kinases like ERK and JNK within the mitochondria, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad. mdpi.comahajournals.org

The localization of PKCε to mitochondria and its subsequent phosphorylation of target proteins play a central role in protecting cardiac cells from ischemic injury.

Sarcomeric and Z-line Association in Cardiac Muscle Cells

In cardiac muscle cells, a distinct pool of activated PKCε translocates to the sarcomere, the fundamental contractile unit of the myocyte. wikipedia.orgnih.gov This localization allows PKCε to directly modulate the function of contractile proteins and influence myocardial performance. Specifically, PKCε has been shown to associate with the Z-lines, the boundaries of the sarcomere, and costameres, which link the sarcomere to the sarcolemma. nih.gov

The translocation to the Z-line is often mediated by the anchoring protein RACK2 (also known as β'COP). wikipedia.orgnih.gov At the Z-line, PKCε is positioned to interact with and phosphorylate several key sarcomeric proteins, including:

Cardiac Troponin I (cTnI) and Cardiac Troponin T (cTnT): Phosphorylation of these proteins by PKCε can alter the calcium sensitivity of the myofilaments and depress the activity of the actomyosin (B1167339) ATPase, leading to changes in contractility. wikipedia.org

Myosin Binding Protein-C (MyBPC): Phosphorylation of MyBPC by PKCε is also implicated in the regulation of contractile function. nih.gov

CapZ: This actin-capping protein, located at the Z-line, interacts with PKCε. This interaction is thought to modulate the response of cardiomyocytes to ischemic injury. wikipedia.org

Furthermore, PKCε's association with costameres involves binding to proteins like syndecan-4 and the activation of focal adhesion kinase (FAK). nih.gov This localization is important for sarcomere assembly and the cellular response to mechanical stress, contributing to the development of cardiac hypertrophy. wikipedia.orgnih.gov The targeted translocation of PKCε to the sarcomere highlights its critical role in the direct regulation of cardiac muscle contraction and its involvement in the structural remodeling of the heart in response to various stimuli.

Cytoskeletal Interactions (e.g., F-actin, Vimentin (B1176767), Myosin IIA, Actin)

PKCε interacts with various components of the cytoskeleton, influencing cell structure, motility, and intracellular transport. These interactions are crucial for a range of cellular processes, from neuronal function to cell division.

F-actin: PKCε has been shown to bind to F-actin (filamentous actin), particularly in neurons, where this interaction modulates synaptic function and differentiation. wikipedia.org While its direct binding to sarcomeric actin in muscle cells is not definitively established, PKCε's localization to the sarcomere suggests a close functional relationship. wikipedia.org

Vimentin: Vimentin, an intermediate filament protein, is a key target of PKCε in the context of cell migration. PKCε-mediated phosphorylation of vimentin is essential for the recycling of integrins, which are cell surface receptors that mediate cell adhesion. embopress.org This phosphorylation event allows for the proper trafficking of integrins back to the plasma membrane, a process critical for directional cell movement. embopress.org

Myosin IIA: PKCε-dependent phosphorylation of the heavy chain of non-muscle myosin IIA has been observed at the leading edge of migrating cells. f1000research.com This modification is thought to regulate the contractility of the actomyosin network, which is essential for cell motility. f1000research.commdpi.com

Actin: The interaction between vimentin and actin can be both direct and indirect, facilitated by cross-linking proteins like plectin. mdpi.comresearchgate.net Given PKCε's role in phosphorylating vimentin, it indirectly influences the dynamics of the actin cytoskeleton.

These interactions underscore the role of PKCε as a key regulator of cytoskeletal organization and function, impacting fundamental cellular behaviors such as migration and adhesion.

Golgi Apparatus Association via Anchoring Proteins

PKCε also localizes to the Golgi apparatus, a central organelle in the secretory pathway. This association is mediated by specific anchoring proteins and is important for the maturation and function of PKCε itself, as well as for its role in vesicular trafficking. nih.govportlandpress.commolbiolcell.org

Unphosphorylated, immature PKCε is found associated with the anchoring protein CG-NAP (centrosome and Golgi localized PKN-associated protein) at the Golgi. nih.govportlandpress.com This interaction, which occurs through the catalytic domain of PKCε, is thought to be a step in the priming and maturation of the enzyme. nih.govportlandpress.com

Following activation, PKCε can also be recruited to the Golgi by the anchoring protein RACK2 (β'COP), a component of the coatomer complex involved in vesicle budding from the Golgi. nih.govportlandpress.com This interaction requires the phosphorylation of PKCε at a specific site in its hydrophobic motif. portlandpress.com The association of PKCε with the Golgi is also influenced by its C1 domain, which can interact with the Golgi-resident protein p23/Tmp21. molbiolcell.org

In some cellular contexts, the interaction of PKCε with the Golgi is facilitated by A-kinase anchoring proteins (AKAPs) like AKAP9. researchgate.net This scaffolding protein can anchor hypophosphorylated PKCε to the Golgi, promoting its autophosphorylation and activation. researchgate.net The localization of PKCε to the Golgi is crucial for its role in regulating the budding of transport vesicles from the trans-Golgi network (TGN), a process essential for phagocytosis and other forms of membrane delivery. immunologyresearchjournal.com

Midbody Recruitment and Retention during Cytokinesis

During the final stage of cell division, known as cytokinesis, PKCε is recruited to the midbody, a transient structure that forms between the two daughter cells. nih.govmdpi.com This localization is critical for the regulation of the abscission checkpoint, a quality control mechanism that ensures the proper completion of cell division. nih.govresearchgate.net

The recruitment of PKCε to the midbody is a complex process that depends on its various domains. The C1A and C1B domains are necessary for its initial localization, while the C2 domain and the inter-C1 domain are required for its retention at the midbody. nih.govresearchgate.net Interestingly, the catalytic activity of PKCε influences its retention; an inactive mutant of PKCε accumulates at the midbody, suggesting that the active enzyme dissociates after performing its function. nih.gov

At the midbody, PKCε plays a key role in controlling the activity of Aurora B kinase, a central component of the abscission checkpoint. nih.govresearchgate.net PKCε phosphorylates Aurora B at a specific site (Ser227), which is a prerequisite for the timely exit from the abscission checkpoint and the final separation of the daughter cells. researchgate.net This function of PKCε at the midbody is essential for maintaining genomic integrity during cell division. nih.gov The recruitment and retention of PKCε at this specific subcellular location during a precise phase of the cell cycle highlight the highly regulated nature of its function.

Protein-Protein Interaction Networks of PKCε

The functional specificity of PKCε is largely achieved through its dynamic association with various proteins, including anchoring proteins, kinases, and regulatory molecules. These interactions form signaling modules that are essential for the precise control of cellular events.

Upon activation, PKC isoforms translocate to specific subcellular compartments. This translocation is mediated by anchoring proteins known as Receptors for Activated C-Kinase (RACKs). nih.govnih.gov RACKs bind to activated PKC isozymes, anchoring them near their substrates and thereby ensuring signaling specificity. nih.govnih.gov

There is a notable isoform specificity in these interactions. While RACK1 preferentially binds to activated PKCβII, the coatomer protein β'-COP, also known as RACK2, selectively binds to activated PKCε. nih.govnih.govportlandpress.comresearchgate.net This interaction is crucial for localizing active PKCε to various cellular sites, including the Golgi apparatus and myofilaments in cardiac myocytes. nih.govportlandpress.com The binding of PKCε to RACK2 is a critical step for its function, and disrupting this interaction is a strategy being explored for the development of PKCε inhibitors. nih.govportlandpress.comasnevents.com.au

The peptide PKCepsilon (85-92), with the sequence HDAPIGYD, corresponds to a region within the V1 domain of PKCε. nih.govpcom.edu This sequence is homologous to the PKC-binding site on RACK2, acting as a "pseudo-RACK" site. nih.govimrpress.com This intramolecular interaction helps maintain the enzyme in an inactive state. imrpress.com The peptide PKCε(85-92) itself can act as a selective activator by competing with this intramolecular interaction, thereby promoting the active conformation of the enzyme. imrpress.comcore.ac.uk Conversely, peptides derived from the RACK-binding site on PKCε, such as εV1-2 (amino acids 14-21), act as inhibitors by preventing the binding of PKCε to RACK2. nih.govcore.ac.ukwikipedia.org

InteractorPKCε Domain/RegionKey Function of Interaction
RACK2 (β'-COP)C2-like domain (εV1-2 region, aa 14-21)Anchors activated PKCε to specific subcellular locations (e.g., Golgi, myofilaments), enabling substrate phosphorylation. nih.govportlandpress.comwikipedia.org
PKCepsilon (85-92) PeptideBinds to the RACK-binding site on PKCεActs as a selective activator by disrupting the intramolecular pseudo-RACK interaction. imrpress.comcore.ac.uk

PKCε is a significant regulator of the mitogen-activated protein kinase (MAPK) signaling cascades, which include the extracellular-signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. ahajournals.orgnih.govnih.gov These pathways are central to regulating cellular processes like proliferation and apoptosis. Research has shown that PKCε, ERKs, JNKs, and p38 MAPK co-localize within cardiac mitochondria. ahajournals.orgnih.govahajournals.org

PKCε can form signaling complexes with each of the MAPK subfamilies. ahajournals.orgnih.gov Studies using transgenic mice have demonstrated that activation of PKCε leads to increased interaction with mitochondrial ERKs, JNKs, and p38. ahajournals.orgnih.gov Interestingly, the formation of these complexes appears to be independent of PKCε's kinase activity, as they are also observed with an inactive form of PKCε. ahajournals.orgnih.gov However, the subsequent phosphorylation and activation of these MAPKs are dependent on PKCε activity. For instance, increased phosphorylation of mitochondrial ERKs is only seen in the presence of active PKCε. ahajournals.orgnih.gov This interaction can lead to the phosphorylation of downstream targets like the pro-apoptotic protein Bad, suggesting a role in cell survival signaling. ahajournals.orgnih.govahajournals.org

MAPK FamilyNature of InteractionFunctional Outcome
ERKForms mitochondrial signaling modules with PKCε. ahajournals.orgnih.govPKCε activity is required for mitochondrial ERK phosphorylation, leading to downstream effects like Bad phosphorylation. ahajournals.orgnih.gov
JNKsCo-localizes and forms complexes with PKCε in mitochondria. ahajournals.orgnih.govPart of a multi-protein signaling complex with PKCε. ahajournals.orgnih.gov
p38Co-localizes and forms complexes with PKCε in mitochondria. ahajournals.orgnih.govPKCε activation enhances interaction; however, p38 phosphorylation can occur independently of PKCε activity in some contexts. ahajournals.orgnih.gov

PKCε plays a crucial anti-apoptotic role, primarily by modulating the activity and levels of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity and apoptosis. nih.gov This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). nih.govresearchgate.net

Research indicates that PKCε can increase the levels of the anti-apoptotic protein Bcl-2. nih.gov In breast cancer cells, this has been shown to occur through the activation of the transcription factor CREB. researchgate.net Furthermore, PKCε can directly interact with the pro-apoptotic protein Bax, inhibiting its activation and translocation to the mitochondria, a key step in initiating apoptosis. nih.gov PKCε also phosphorylates another pro-apoptotic member, Bad. ahajournals.orgnih.govnih.gov Phosphorylation of Bad prevents its translocation to the mitochondria, thereby promoting cell survival by increasing the availability of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govphysiology.org By influencing the ratio of anti- to pro-apoptotic Bcl-2 family members, PKCε exerts significant control over cell fate. nih.gov

Caveolae are specialized, cholesterol-rich microdomains within the plasma membrane that function as signaling platforms by concentrating various signaling molecules. Caveolins are the principal structural proteins of caveolae. tandfonline.com PKCε has been shown to interact with caveolins and translocate to these microdomains upon cellular stimulation. researchgate.nettandfonline.comahajournals.orgoup.com

In cardiac myocytes, hypoxic preconditioning or stimulation with agonists like endothelin promotes the rapid association of PKCε with caveolin-3 in the plasma membrane. tandfonline.comahajournals.org This interaction is believed to be crucial for cardioprotection. tandfonline.com In aortic smooth muscle cells, angiotensin II stimulates the translocation of PKCε to caveolae, allowing it to access and modulate substrates like KATP channels that are compartmentalized within these domains. oup.com Fluorescence Resonance Energy Transfer (FRET) analysis has confirmed a direct molecular interaction between PKCε and caveolin-3, which is enhanced by hypoxic preconditioning. tandfonline.com This targeted translocation to caveolae is a key mechanism for localizing PKCε signaling to specific membrane-associated targets.

Scaffold and adaptor proteins are essential for organizing signaling pathways by bringing kinases, phosphatases, and their substrates into proximity, thereby enhancing the efficiency and specificity of signal transduction. PKCε interacts with several such proteins.

CG-NAP (Centrosome and Golgi localized PKN-associated protein): Also known as AKAP450, CG-NAP is a large scaffold protein found at the centrosome and Golgi apparatus. washington.edumolbiolcell.org Immature, hypophosphorylated PKCε associates with CG-NAP through its catalytic domain. nih.govportlandpress.comwashington.edu This interaction localizes PKCε to the Golgi, where it is believed to undergo maturation through phosphorylation. nih.govportlandpress.comwashington.eduamazonaws.com

MyD88 (Myeloid differentiation primary response 88): MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. portlandpress.comresearchgate.net It acts as a bridge, mediating a physical interaction between TLR4 and PKCε. nih.govportlandpress.comresearchgate.net This complex formation is essential for downstream signaling events in the immune response. nih.govportlandpress.com

PDLIM5 (PDZ and LIM domain protein 5): Also known as Enigma homolog protein-1 (ENH1), PDLIM5 is a cytoplasmic scaffold protein. nih.govportlandpress.comfrontiersin.org It binds to PKCε and is thought to form a larger signaling complex, for example with N-type voltage-gated calcium channels. nih.govportlandpress.comfrontiersin.orgjpn.ca In neurons, the PDLIM5-PKCε complex acts as a scaffold that mediates the translocation of PKCε to the membrane, playing a role in processes like growth cone collapse. frontiersin.org

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates the innate immune response to lipopolysaccharide (LPS) from Gram-negative bacteria. portlandpress.compnas.org Recent studies have revealed a direct physical interaction between PKCε and TLR4. nih.govportlandpress.com This interaction is not entirely direct but is mediated by the adaptor protein MyD88, which recruits PKCε to the activated receptor complex. nih.govportlandpress.comresearchgate.net

Upon LPS stimulation, PKCε is recruited to the TLR4 complex, where it plays a crucial role in downstream signaling. researchgate.netnih.gov One of its key targets within this pathway is the Trif-related adapter molecule (TRAM). PKCε phosphorylates TRAM on serine-16, a step that is vital for TRAM-dependent signaling, including the activation of the transcription factor IRF3 and the subsequent production of type I interferons and chemokines like RANTES. nih.govportlandpress.compnas.org This interaction highlights a synergistic relationship between PKCε and TLR4 in regulating inflammatory responses. nih.gov

Engagement with 14-3-3 Proteins in Cellular Processes

Protein Kinase C epsilon (PKCε), a member of the novel PKC subfamily, engages in critical interactions with 14-3-3 proteins, a family of highly conserved scaffolding proteins that regulate diverse cellular processes. nih.govportlandpress.com This interaction is phosphorylation-dependent and plays a crucial role in events such as cell cycle progression, particularly during cytokinesis. nih.govnih.gov

The binding of 14-3-3 proteins to PKCε is mediated by the phosphorylation of specific serine residues within the V3 hinge region of PKCε. portlandpress.com Two key phosphorylation sites have been identified: Ser368, which is an autophosphorylation site, and Ser346, which is phosphorylated by glycogen (B147801) synthase kinase 3β (GSK3β). nih.govportlandpress.com Both of these phosphorylation events are important for creating a stable docking site for 14-3-3 proteins. nih.gov The interaction is characterized by the recognition of a tandem 14-3-3 binding site within the PKCε structure. tue.nl

Functionally, the association with 14-3-3 proteins activates PKCε, even in the absence of lipids, by stabilizing an open and active conformation of the kinase. nih.govsemanticscholar.org This is thought to occur by preventing the N-terminal pseudosubstrate region from inhibiting the kinase's active site. nih.govsemanticscholar.org

During mitosis, the formation of the PKCε–14-3-3 complex is essential for the final stages of cell division, a process known as abscission. nih.govmit.edu This complex localizes to the midbody, where it is believed to regulate the activity of RhoA, a small GTPase that controls the contraction of the actomyosin ring. nih.govsemanticscholar.org By limiting RhoA activity, the PKCε–14-3-3 complex facilitates the disassembly of the contractile ring, allowing for the separation of the two daughter cells. nih.gov Disruption of this interaction leads to defects in cytokinesis and the formation of binucleated cells. nih.govmit.eduideayabio.com

Identification and Characterization of Direct Substrates and Phosphorylation Events by PKCε

Methodological Approaches for Substrate Identification (Chemical Genetics, Mass Spectrometry, Peptide Arrays)

The identification of direct substrates for protein kinases like PKCε is fundamental to understanding their signaling pathways. Several powerful methodologies are employed to achieve this, often in combination, to ensure the accuracy and relevance of the findings.

Chemical Genetics: This innovative approach allows for the identification of direct kinase substrates within a complex cellular environment. nih.govnih.gov It involves engineering a kinase, such as PKCε, with a modified ATP-binding pocket to accept a bulky ATP analog that is not utilized by other cellular kinases. nih.gov This "analog-sensitive" (AS) kinase can then be used in conjunction with the modified ATP analog, which often contains a reactive group, to specifically tag its direct substrates. nih.gov These tagged substrates can then be isolated and identified.

Mass Spectrometry: Following the enrichment of potential substrates, mass spectrometry is the primary tool for their identification and the precise mapping of phosphorylation sites. nih.govnih.govresearchgate.net In a typical workflow, the isolated proteins are digested into smaller peptides, which are then analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of these peptides, and through fragmentation analysis (e.g., HCD and ETD), the amino acid sequence and the location of the phosphate (B84403) group can be determined. nih.gov

Peptide Arrays: To validate the findings from mass spectrometry and in vitro kinase assays, peptide arrays are frequently used. nih.govnih.gov These arrays consist of a series of synthetic peptides corresponding to the potential phosphorylation sites identified in the initial screen. nih.gov The engineered kinase is then incubated with the array, and phosphorylation of the peptides is detected. nih.gov This method allows for high-throughput validation of numerous potential substrates simultaneously and can confirm the specific phosphorylation site. nih.gov Control peptides, where the potential phosphorylation site is mutated (e.g., serine to alanine), are often included to ensure specificity. nih.gov

These methods, when used in concert, provide a robust pipeline for the discovery and validation of direct PKCε substrates, moving from broad screening in a cellular context to specific validation in a controlled in vitro setting. nih.govnih.gov

Established Direct Substrates (e.g., Neuromodulin, MARCKS)

Among the numerous proteins phosphorylated by Protein Kinase C (PKC), Neuromodulin (also known as GAP43) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) are two of the most well-established and extensively studied direct substrates of PKCε. nih.govdntb.gov.uafrontiersin.org

Neuromodulin (GAP43): This neuronal protein is highly expressed in the developing and regenerating nervous system and plays a critical role in neurite outgrowth and synaptic plasticity. frontiersin.org PKC-mediated phosphorylation of Neuromodulin is a key regulatory event. frontiersin.org

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): MARCKS is a widely expressed protein that is involved in regulating the actin cytoskeleton, cell motility, and membrane-cytoskeleton dynamics. nih.govfrontiersin.org It is considered a major substrate for PKC in many cell types. nih.govmolbiolcell.org The phosphorylation of MARCKS by PKC, including the ε isoform, causes it to translocate from the plasma membrane to the cytosol, which in turn modulates its function in cross-linking actin filaments and sequestering phosphoinositides. molbiolcell.org The identification of MARCKS as a PKCε substrate has been confirmed through various methods, including chemical genetic screens and in vitro kinase assays. nih.gov

The table below summarizes key information about these established PKCε substrates.

SubstrateAlso Known AsKey Functions
NeuromodulinGAP43, B-50Neurite outgrowth, synaptic plasticity
Myristoylated Alanine-Rich C-Kinase SubstrateMARCKSActin cytoskeleton regulation, cell motility, membrane-cytoskeleton dynamics

Novel Substrate Identification and Functional Categorization (Cytoskeletal, Morphogenesis, Synaptic Function)

Recent research efforts, particularly those employing chemical genetic screens combined with mass spectrometry, have significantly expanded the list of known direct substrates for PKCε, revealing many novel targets. nih.govnih.gov A comprehensive study identified 39 direct substrates of PKCε in the mouse brain, many of which were previously unknown. nih.govnih.govresearchgate.net

These newly identified substrates can be broadly classified into three main functional categories, highlighting the diverse roles of PKCε signaling in the central nervous system: nih.govnih.govcrick.ac.uk

Cytoskeletal Regulation: A significant portion of the novel substrates are involved in the regulation and dynamics of the cytoskeleton. nih.govnih.gov The cytoskeleton provides structural support to cells, is essential for cell motility, and plays a crucial role in the formation and maintenance of neuronal processes.

Morphogenesis: This category includes proteins that are involved in the development and shaping of cellular structures. nih.govnih.gov PKCε's influence on these substrates suggests its involvement in processes like neurite outgrowth and the establishment of neuronal connectivity.

Synaptic Function: Several of the identified substrates are associated with the synapse, the specialized junction between neurons where communication occurs. nih.govnih.gov This points to a role for PKCε in modulating synaptic transmission and plasticity, which are fundamental for learning and memory.

The identification of these novel substrates provides a valuable resource for future investigations into the specific downstream signaling pathways of PKCε and their implications in various physiological and pathological processes, including alcohol-related behaviors and anxiety. nih.govnih.govescholarship.org

Phosphorylation of Mitochondrial Proteins (e.g., F0/F1 ATP Synthase, Aldehyde Dehydrogenase 2, Cytochrome c Oxidase Subunit IV)

PKCε plays a significant role in modulating mitochondrial function, in part through the direct phosphorylation of key mitochondrial proteins. This regulation is particularly important in the context of cardioprotection against ischemic injury.

F0/F1 ATP Synthase: This enzyme complex, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP, the primary energy currency of the cell. ucl.ac.ukmdpi.com Activation of PKCε has been shown to be associated with the phosphorylation of the F0/F1 ATP synthase. wikipedia.org Specifically, studies have identified that PKC isoforms can phosphorylate various subunits of the complex, including the α, β, and γ subunits. nih.govnih.gov This phosphorylation can modulate the activity of the ATP synthase. nih.gov

Aldehyde Dehydrogenase 2 (ALDH2): ALDH2 is a mitochondrial enzyme that plays a crucial role in detoxification pathways, including the metabolism of aldehydes generated during oxidative stress. PKCε-mediated phosphorylation of ALDH2 has been implicated in cardioprotective signaling pathways.

Cytochrome c Oxidase Subunit IV (COX IV): Cytochrome c oxidase, also known as Complex IV, is the terminal enzyme of the mitochondrial electron transport chain. genome.jp PKCε has been shown to phosphorylate COX subunit IV, which can influence the enzyme's activity and contribute to the regulation of cellular respiration.

The table below provides a summary of these mitochondrial protein targets of PKCε.

Mitochondrial ProteinFunction
F0/F1 ATP SynthaseATP synthesis
Aldehyde Dehydrogenase 2 (ALDH2)Detoxification of aldehydes
Cytochrome c Oxidase Subunit IV (COX IV)Electron transport and cellular respiration

Phosphorylation of Sarcomeric Proteins (e.g., Cardiac Troponin I, Tropomyosin, Desmin, Myosin Light Chain-2)

In cardiac muscle cells, Protein Kinase C epsilon (PKCε) plays a pivotal role in regulating muscle contraction and is implicated in the development of cardiac hypertrophy and cardioprotection. wikipedia.org A key mechanism through which PKCε exerts these effects is by phosphorylating various proteins within the sarcomere, the fundamental contractile unit of muscle cells. wikipedia.orgnih.gov

Cardiac Troponin I (cTnI): PKCε directly binds to and phosphorylates cardiac troponin I. wikipedia.org Specific phosphorylation sites on cTnI, such as Serine-43 and Threonine-144, have been identified. wikipedia.org This phosphorylation event leads to a decrease in the calcium sensitivity of the myofilaments and a depression of actomyosin S1 MgATPase function, which can impact the force and relaxation of the heart muscle. wikipedia.orgfrontiersin.org

Tropomyosin: Tropomyosin is another thin filament protein that is a target of PKCε signaling. wikipedia.orgwikidoc.org Changes in the post-translational modification of tropomyosin have been observed in the context of PKCε activation. wikipedia.orgresearchgate.net

Desmin: This intermediate filament protein is crucial for maintaining the structural integrity of the sarcomere. Desmin has been identified as a sarcomeric protein that associates with PKCε, and its post-translational modification is altered upon PKCε activation. wikipedia.orgwikidoc.orgresearchgate.net

Myosin Light Chain-2 (MLC-2): PKCε can phosphorylate ventricular myosin light chain-2. wikipedia.org This phosphorylation has been observed in the context of cardioprotection induced by PKCε activation, although its precise functional significance is still under investigation. wikipedia.org

The interaction and phosphorylation of these sarcomeric proteins by PKCε highlight its critical role in the fine-tuning of cardiac contractility and its involvement in cardiac pathophysiology. wikipedia.orgnih.gov

The table below summarizes the key sarcomeric protein substrates of PKCε.

Sarcomeric ProteinFunctionEffect of PKCε Phosphorylation
Cardiac Troponin I (cTnI)Regulates muscle contraction in response to calciumDecreases myofilament calcium sensitivity, depresses actomyosin ATPase function wikipedia.orgfrontiersin.org
TropomyosinRegulates actin-myosin interactionAltered post-translational modifications wikipedia.orgwikidoc.orgresearchgate.net
DesminMaintains sarcomeric structural integrityAltered post-translational modifications wikipedia.orgwikidoc.orgresearchgate.net
Myosin Light Chain-2 (MLC-2)Modulates myosin motor functionPhosphorylated in cardioprotective signaling wikipedia.org

Phosphorylation of Tight Junction Proteins (e.g., ZO-1)

Protein Kinase C epsilon (PKCε) plays a significant role in the regulation of tight junction integrity and function through the phosphorylation of key junctional proteins. A primary target in this process is Zonula Occludens-1 (ZO-1), a crucial scaffolding protein that links transmembrane tight junction proteins to the actin cytoskeleton.

Research has identified a specific and critical phosphorylation event mediated by PKCε on ZO-1. PKCε directly phosphorylates ZO-1 at Serine 168 (Ser168). plos.org This phosphorylation is not merely a biochemical modification but a pivotal regulatory switch for ZO-1's localization and function, particularly during cell division and migration. plos.orgnih.gov In invasive lung and breast cancer cells, PKCε-mediated phosphorylation of ZO-1 is a prerequisite for its co-localization with integrin α5β1 at the leading edge of migrating cells. ijbs.com This complex of phosphorylated ZO-1 and integrin α5β1 is then transported to the cell's leading edge, a process that enhances cell migration and invasive potential. ijbs.com

Furthermore, the phosphorylation of ZO-1 at Ser168 by PKCε is essential for the successful completion of cytokinesis in adherent cells. plos.orgnih.gov During the late stages of cell division, phosphorylated ZO-1 is required to localize to the cleavage furrow. plos.org This localization facilitates the recruitment of active fibronectin-binding integrins, which mediate necessary adhesion to the extracellular matrix for the furrow to constrict and for daughter cells to separate successfully. plos.orgnih.gov The absence of this PKCε-dependent phosphorylation event leads to failed cytokinesis. plos.org Beyond its role in cytokinesis and migration, PKCε-mediated phosphorylation can also modulate the interaction of ZO-1 with other tight junction proteins, such as occludin, potentially disrupting their association. tandfonline.com

Table 1: PKCε-Mediated Phosphorylation of ZO-1

Substrate Phosphorylation Site Kinase Functional Consequence
ZO-1 Serine 168 PKCε Required for ZO-1 localization to the cleavage furrow during cytokinesis. plos.orgnih.gov
ZO-1 Serine 168 PKCε Facilitates interaction with α5-integrin and recruitment to the leading edge of migrating cancer cells. plos.orgijbs.com
ZO-1 Not specified PKCε Disrupts the interaction between ZO-1 and occludin. tandfonline.com

Autophosphorylation Sites and Trans-phosphorylation by other PKC Isozymes

The catalytic activity and functional maturation of PKCε are intricately regulated by a series of phosphorylation events, which include both autophosphorylation and trans-phosphorylation by other kinases, including other PKC isozymes. nih.govnih.gov These modifications occur at several distinct sites within the PKCε molecule.

Like other members of the AGC kinase superfamily, PKCε requires priming phosphorylations at three conserved sites within its catalytic domain to achieve full enzymatic activity. portlandpress.com These sites are:

The activation loop: Phosphorylated at Threonine 566 (Thr566) by phosphoinositide-dependent kinase 1 (PDK1). portlandpress.comelifesciences.org

The turn motif: Located at Threonine 710 (Thr710). portlandpress.comelifesciences.org

The hydrophobic motif: Located at Serine 729 (Ser729). portlandpress.comelifesciences.org

While activation loop phosphorylation is carried out by PDK1, the turn and hydrophobic motifs are thought to be phosphorylated through autophosphorylation. portlandpress.comelifesciences.org However, there is evidence suggesting that these sites can also be targeted by other kinases; for instance, the mammalian target of rapamycin (B549165) complex 2 (mTORC2) may trans-phosphorylate the turn and hydrophobic motifs. portlandpress.com

In addition to these priming sites, in vitro studies have identified three novel autophosphorylation sites that are unique to the PKCε isoform: Serine 234 (Ser234), Serine 316 (Ser316), and Serine 368 (Ser368). portlandpress.comportlandpress.comresearchgate.net These sites have been shown to be phosphorylated in various mammalian cell lines in response to stimuli. portlandpress.com However, within a cellular context, it appears that these sites are primarily trans-phosphorylated by conventional PKC (cPKC) isozymes. nih.govportlandpress.com The phosphorylation of Ser368, located in the V3 hinge region, is particularly important as it is required for the binding of PKCε to 14-3-3 proteins. nih.govportlandpress.com

Functional cross-talk between PKC isozymes is a key feature of their regulation. PKCε can be trans-phosphorylated by other PKC isoforms, and it can, in turn, phosphorylate them. nih.gov For example, PKCδ has been identified as a kinase that can phosphorylate the hydrophobic motif of PKCε in cardiomyocytes. lu.se Conversely, PKCε can phosphorylate PKCδ. nih.gov Furthermore, an atypical PKCζ/ι complex has been identified as a kinase that phosphorylates the hydrophobic motif of PKCδ and can also induce the phosphorylation of PKCε in intact cells. embopress.org

Table 2: Phosphorylation Sites on PKCε

Phosphorylation Site Location Regulating Kinase(s) Type of Phosphorylation Functional Significance
Threonine 566 (Thr566) Activation Loop PDK1 Trans-phosphorylation Priming for catalytic activity. portlandpress.comelifesciences.org
Threonine 710 (Thr710) Turn Motif PKCε, mTORC2 Autophosphorylation / Trans-phosphorylation Priming for catalytic activity. portlandpress.comelifesciences.org
Serine 729 (Ser729) Hydrophobic Motif PKCε, PKCδ, aPKCζ/ι, mTORC2 Autophosphorylation / Trans-phosphorylation Priming for catalytic activity. portlandpress.comelifesciences.orglu.seembopress.org
Serine 234 (Ser234) N/A PKCε (in vitro), cPKCs (in vivo) Autophosphorylation / Trans-phosphorylation Functional consequence not yet fully known. nih.govportlandpress.comportlandpress.com
Serine 316 (Ser316) N/A PKCε (in vitro), cPKCs (in vivo) Autophosphorylation / Trans-phosphorylation Functional consequence not yet fully known. nih.govportlandpress.comportlandpress.com
Serine 368 (Ser368) V3 Hinge Region PKCε (in vitro), cPKCs (in vivo) Autophosphorylation / Trans-phosphorylation Required for binding to 14-3-3 proteins. nih.govportlandpress.com

Table 3: Compound Names

Compound Name
Actin
α5-integrin
Fibronectin
Integrin α5β1
Mammalian target of rapamycin complex 2 (mTORC2)
Occludin
Phosphoinositide-dependent kinase 1 (PDK1)
Protein Kinase C delta (PKCδ)
Protein Kinase C epsilon (PKCε)
Protein Kinase C iota (PKCι)
Protein Kinase C zeta (PKCζ)
Zonula Occludens-1 (ZO-1)

Functional Roles and Signaling Pathways Mediated by Pkcε and Pkcepsilon 85 92

Neuroprotective Mechanisms and Neural System Regulation

Protein kinase C epsilon (PKCε), a member of the novel PKC subfamily, and its activating peptide, PKCepsilon (85-92), are pivotal in orchestrating neuroprotective responses within the central nervous system. nih.govnhri.edu.tw Their roles are particularly pronounced in the context of ischemic preconditioning, where a sublethal ischemic event confers tolerance to a subsequent, more severe ischemic insult. nih.govnih.gov The activation of PKCε is a key step in initiating a cascade of signaling events that collectively enhance neuronal survival and regulate neural system function. nih.govnih.gov

Ischemic preconditioning is an endogenous neuroprotective mechanism that significantly mitigates the extent of brain damage following a major ischemic event. nih.govnih.gov The activation of PKCε is a critical component of this protective phenotype. nih.govnih.gov Pharmacological activation of PKCε has been demonstrated to confer neuroprotection, highlighting its therapeutic potential. nih.govnhri.edu.tw The peptide PKCepsilon (85-92), often referred to as ψεRACK, is a selective activator of PKCε and has been instrumental in elucidating the downstream neuroprotective pathways. nih.govnih.gov

Cerebral blood flow (CBF) is a critical determinant of neuronal viability, and its dysregulation following an ischemic event can exacerbate brain injury. nih.govnih.gov Studies have shown that the activation of PKCε can modulate CBF, particularly during the reperfusion phase after ischemia. nih.gov Intravenous administration of a PKCε-selective peptide activator before global cerebral ischemia has been found to significantly reduce CBF during the initial phase of reperfusion. nih.gov This reduction in hyperemia, or increased blood flow, is believed to be a neuroprotective mechanism, potentially by mitigating reperfusion-induced injury. nih.govnih.gov While the precise mechanisms are still under investigation, it is suggested that PKCε may have direct effects on vascular cell function or indirectly influence neuronal regulation of cerebral blood flow. nih.gov

Table 1: Impact of PKCε Activation on Cerebral Blood Flow During Reperfusion
Treatment GroupEffect on Cerebral Blood Flow (CBF) during ReperfusionObserved OutcomeReference
PKCε agonist (ψεRACK)Significant reduction in the initial 25 minutes of reperfusionNeuroprotection in the CA1 region of the hippocampus nih.gov
Tat peptide (vehicle)No significant reduction in CBFLess neuroprotection compared to the ψεRACK group nih.gov

Mitochondrial dysfunction is a key contributor to neuronal death following cerebral ischemia. nih.govnih.gov Ischemic preconditioning has been shown to improve mitochondrial function, and this effect is mediated, at least in part, by PKCε. nih.govnih.gov Research has demonstrated that ischemic preconditioning leads to an increase in the levels of PKCε within synaptosomes, the presynaptic terminals of neurons. nih.govnih.gov

Activation of this synaptosomal PKCε with a specific activating peptide enhances mitochondrial respiration. nih.govnih.gov This is evidenced by an increased rate of oxygen consumption in the presence of substrates for mitochondrial respiratory chain complexes I, II, and IV. nih.govscilit.com Furthermore, PKCε activation leads to altered phosphorylation of mitochondrial respiratory chain proteins, including an increased phosphorylation of a subunit of complex I and cytochrome oxidase IV, and a decreased phosphorylation of a protein in complex III. nih.govnih.gov These changes are associated with an increased mitochondrial membrane potential and decreased production of reactive oxygen species, collectively contributing to improved mitochondrial function and neuroprotection. nih.govnih.gov

Table 2: Effects of PKCε Activation on Synaptosomal Mitochondrial Respiration
ParameterEffect of PKCε ActivationSignificanceReference
Oxygen Consumption (Complexes I, II, IV)IncreasedEnhanced mitochondrial respiratory capacity nih.govscilit.com
Phosphorylation of Complex I SubunitIncreasedModulation of electron transport chain activity nih.govnih.gov
Phosphorylation of Complex III ProteinDecreasedModulation of electron transport chain activity nih.govnih.gov
Phosphorylation of COX IVIncreasedModulation of electron transport chain activity nih.govnih.gov
Mitochondrial Membrane PotentialIncreasedImproved mitochondrial health and function nih.govnih.gov
Hydrogen Peroxide ProductionDecreasedReduced oxidative stress nih.govnih.gov

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity and excitotoxicity. nih.govmdpi.com The neuroprotective signaling of PKCε has been linked to the modulation of NMDA receptor function. nih.govnih.gov Some evidence suggests that NMDA receptors may act as downstream targets of PKCε in the context of neuroprotection. nih.gov While synaptic NMDA receptors are generally associated with pro-survival pathways, extrasynaptic NMDA receptors are often linked to excitotoxic cell death. d-nb.info The interplay between PKCε and NMDA receptors is complex and likely involves the regulation of receptor activity or downstream signaling pathways that determine cell fate.

Involvement in Neurodegenerative Pathologies (e.g., Alzheimer's Disease)

The dysregulation of PKC signaling has been strongly implicated in the neurodegenerative cascades of Alzheimer's disease. Research into PKCε and the specific peptide PKCepsilon (85-92) has unveiled multifaceted roles in mitigating the key pathological hallmarks of the disease.

One of the primary pathological features of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. biomedres.usnih.gov Studies have demonstrated that the downregulation of PKCε can reduce the immunoreactivity of PHF-I and ALZ-50, which are markers for phosphorylated tau. nih.gov This suggests a regulatory role for PKCε in the phosphorylation processes of tau. Furthermore, both PKCα and PKCε isoforms are involved in maintaining the steady-state levels of tau protein. nih.govnih.gov The activation of PKC has been shown in preclinical studies to decrease tau phosphorylation by inhibiting key kinases such as glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.gov

Table 1: Impact of PKCε Modulation on Tau Pathology

Modulation of PKCε Effect on Tau Phosphorylation Markers Impact on Tau Steady-State Levels
Downregulation Reduction in PHF-I and ALZ-50 immunoreactivity nih.gov Decrease in phosphate-independent anti-tau antibody immunoreactivity nih.gov

Neuroinflammation, primarily driven by the activation of microglial cells, is a critical component in the progression of Alzheimer's disease. bio-rad-antibodies.com Activated microglia can release pro-inflammatory cytokines, which contribute to neuronal damage. mdpi.com Research has indicated that the activation of PKC can modulate the activity of microglia and decrease the release of these harmful pro-inflammatory cytokines. nih.gov This action helps to lessen the neuroinflammatory environment in the brain. nih.gov Specifically, the PKCδ isoform has been identified as a potential therapeutic target for controlling microglia-mediated neuroinflammation in Alzheimer's disease. nih.gov

Proper neuronal communication is heavily dependent on the correct functioning of ion channels, such as potassium (K+) channels. nih.gov In Alzheimer's disease, the dysfunction of these channels is a known issue. nih.gov Studies have shown that activating PKC can help restore the function of K+ channels in cells from Alzheimer's patients, which could lead to improved signaling between neurons. nih.gov Dysfunctional K+ channels can cause neurons to fire excessively, a state known as hyperexcitability, which is linked to neurodegeneration. nih.govmdpi.com By restoring the function of these channels, PKC activation may help maintain a healthy level of neuronal activity. nih.gov

Maintaining a stable balance of calcium ions within neurons is vital for their health and function. mdpi.com In Alzheimer's disease, this delicate balance is disrupted, leading to an excess of calcium inside the neurons. mdpi.com This overload of calcium can set off a chain of events that damages and ultimately kills the neurons. mdpi.comnih.gov PKC plays a role in the regulation of these calcium levels. mdpi.com By activating PKC, it may be possible to help maintain this crucial balance, thereby protecting neurons from the damaging effects of excitotoxicity, a process that is linked to neurodegeneration in Alzheimer's disease. mdpi.com

Mitochondria, the energy powerhouses of cells, are essential for neuronal survival and function. frontiersin.org In Alzheimer's disease, mitochondrial dysfunction is a key pathological feature, leading to reduced energy production and increased oxidative stress. nih.govfrontiersin.org PKC signaling pathways play a role in regulating mitochondrial function, including the processes of mitochondrial fission and fusion, which are critical for maintaining mitochondrial health. nih.gov Dysregulated PKC activity in Alzheimer's disease can lead to excessive mitochondrial fragmentation and impaired energy metabolism. nih.gov Specifically, PKC influences key enzymes involved in energy production, such as pyruvate (B1213749) dehydrogenase and cytochrome c oxidase. nih.gov

Table 2: Role of PKC in Mitochondrial Function in the Context of Alzheimer's Disease

PKC-Mediated Process Impact on Mitochondrial Function Relevance to Alzheimer's Disease
Phosphorylation of Drp1 Promotes mitochondrial fission nih.gov Excessive mitochondrial fragmentation is observed in AD nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. frontiersin.orgfrontiersin.org In Alzheimer's disease, synaptic dysfunction is an early and critical event. nih.govfrontiersin.org The PKCα and PKCε isoforms are involved in the regulation of synaptic plasticity and the release of neurotransmitters. nih.govmdpi.com Their dysregulation contributes to the synaptic deficits observed in the disease. nih.govmdpi.com PKCε, in particular, has been shown to have an inhibitory role in the development of dendritic spines, the small protrusions on dendrites that receive most excitatory synapses, during a specific developmental window. nih.gov Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a key mechanism of synaptic plasticity. elifesciences.orgplos.org Studies have shown that PKC activation is involved in the molecular cascades that underlie LTP. mdpi.com

Role in Behavioral Responses and Neurological Disorders

Protein kinase C epsilon (PKCε), a member of the novel PKC subfamily, and its related peptide fragments, such as PKCepsilon (85-92), are pivotal in a variety of neurological functions and are implicated in several pathological states. Their influence extends from modulating consumption behaviors and anxiety to playing roles in memory, seizure activity, neuroprotection, and developmental disorders.

Modulation of Alcohol Consumption

PKCε signaling is a significant factor in the neurobiology of alcohol consumption. Research indicates that this enzyme is crucial for regulating ethanol (B145695) intake and preference. Mice genetically engineered to lack PKCε (knockout mice) consistently demonstrate markedly reduced ethanol consumption and preference compared to their wild-type counterparts. nih.govnih.gov They also exhibit a heightened aversion to alcohol and are more sensitive to its intoxicating effects, suggesting that PKCε plays a role in the development of acute functional tolerance. nih.gov

The amygdala, a brain region central to emotion and motivation, has been identified as a key site for PKCε's influence on drinking behavior. Localized reduction (knockdown) of PKCε specifically in the amygdala has been shown to decrease voluntary ethanol consumption. nih.gov Further studies have utilized peptide inhibitors of PKCε, such as Tat-εV1-2, to probe these mechanisms. When these inhibitory peptides are delivered directly into brain regions associated with reward and addiction, like the central nucleus of the amygdala (CeA) and the nucleus accumbens (NAc), they effectively reduce binge-like alcohol intake in animal models. nih.govescholarship.org This suggests that inhibiting the specific interactions or translocation of PKCε within these critical brain circuits can directly impact the motivation to consume alcohol.

The mechanism behind this modulation involves complex signaling cascades. PKCε influences the function of various neurotransmitter systems, including the GABAergic system. Ethanol's effects on GABA release in the amygdala, which promotes further alcohol self-administration, have been shown to be dependent on PKCε. nih.gov Additionally, PKCε interacts with signaling pathways involving metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, which are also known to modulate alcohol consumption. nih.gov

Table 1: Research Findings on PKCε and Alcohol Consumption
Model/MethodBrain RegionKey FindingReference
PKCε Knockout MiceSystemicReduced ethanol consumption and preference; increased sensitivity to intoxication. nih.gov
PKCε KnockdownAmygdalaReduced voluntary ethanol consumption. nih.gov
PKCε Inhibitor Peptide (Tat-εV1-2)Central Nucleus of the Amygdala (CeA)Reduced binge alcohol intake. nih.gov
PKCε Inhibitor Peptide (Tat-εV1-2)Nucleus Accumbens (NAc)Reduced binge alcohol intake. escholarship.org
Regulation of Anxiety-Related Behaviors

PKCε is deeply involved in the neural circuits that govern anxiety and stress responses. Studies using PKCε null mutant mice have revealed a distinct phenotype characterized by reduced anxiety-like behavior. nih.gov These mice also show lower levels of circulating stress hormones, such as corticosterone (B1669441) and adrenocorticotrophic hormone (ACTH), indicating a dampened physiological response to stress. nih.gov

Furthermore, PKCε signaling in the amygdala has been found to regulate the expression of corticotropin-releasing factor (CRF), a key peptide in the stress response cascade. PKCε null mice have diminished levels of both CRF messenger RNA and peptide in the amygdala. nih.gov In cultured amygdala neurons, activating PKCε increases CRF levels, while reducing PKCε expression blocks stimulated increases in CRF. nih.gov This evidence points to a novel mechanism where PKCε controls anxiety-like behavior by directly influencing the CRF system within the amygdala, making it a potential target for the development of new anxiolytic therapies. nih.govnih.gov While specific studies on the direct role of the PKCepsilon (85-92) peptide in anxiety are limited, the broader function of the PKCε enzyme clearly indicates its importance in this domain.

Table 2: Research Findings on PKCε and Anxiety
Model/MethodKey FindingProposed MechanismReference
PKCε Knockout MiceReduced anxiety-like behavior and lower stress hormone levels.Increased sensitivity of GABA(A) receptors to neurosteroids. nih.gov
PKCε Knockout MiceReduced CRF mRNA and peptide in the amygdala.PKCε regulates CRF expression in the amygdala. nih.gov
Primary Amygdala NeuronsPKCε activation increases CRF levels.Direct modulation of the CRF system. nih.gov
Involvement in Recognition Memory

The activation of PKCε is an essential molecular step for the formation and consolidation of recognition memory. nih.gov This form of memory allows for the identification of previously encountered objects, events, or individuals. Research using specific peptide modulators of PKCε has provided direct evidence for its role in this cognitive function.

The use of a PKCε-selective inhibitory peptide, ɛV1-2, has been shown to significantly impair recognition memory in rats. nih.govresearchgate.net This impairment occurs whether the inhibitor is administered before or after the learning phase, indicating a role in both the acquisition and consolidation of memories. researchgate.net Conversely, a PKCε-selective activator peptide, ψɛRACK, which corresponds to the amino acid sequence 85-92 (HDAPIGYD) of PKCε, has been used to probe the downstream signaling pathways. nih.govplos.org Activation of PKCε with ψɛRACK in hippocampal tissue leads to the time-dependent phosphorylation of downstream targets like MARCKS and the subsequent activation of the Src, Raf, and ERK1/2 signaling cascade. nih.govresearchgate.net The inhibitor peptide ɛV1-2 blocks the basal activity of this entire pathway. nih.govresearchgate.net

These findings collectively provide strong evidence that PKCε activation is a necessary component of the molecular machinery underlying recognition memory. nih.gov The ability to modulate this pathway with specific peptides like ψɛRACK [PKCε (85-92)] and ɛV1-2 highlights the potential for developing targeted therapeutic agents for memory-related disorders. nih.govuth.gr

Mediation of Seizure Mechanisms

The role of Protein Kinase C (PKC) in seizure activity is complex, with evidence suggesting both pro-convulsive and neuroprotective functions depending on the specific isoform and context. nih.gov Overactivation of PKC can promote seizures by enhancing the function of NMDA receptors and boosting the release of the excitatory neurotransmitter glutamate. nih.gov However, specific roles for the PKCε isoform are also emerging, particularly in the context of febrile seizures (FS).

Research suggests that PKCε may be involved in a neuroprotective pathway mediated by the cytokine Interleukin-1β (IL-1β). IL-1β can reduce neuronal excitability by inhibiting voltage-gated sodium channels, an effect that is potentiated by PKCε. In animal models of febrile seizures, the application of a PKCε inhibitor exacerbated the frequency and duration of seizures. This finding suggests that endogenous PKCε activity contributes to a protective mechanism that helps to limit seizure activity during fever-like conditions. While the direct involvement of the PKCepsilon (85-92) peptide has not been specifically investigated in seizure models, the function of the broader PKCε enzyme indicates its potential significance in the pathophysiology of epilepsy.

Estrogen-Mediated Neuroprotection

Estrogens, particularly 17β-estradiol (E2), are known to have significant neuroprotective properties against a variety of insults, including glutamate toxicity. nih.gov The signaling mechanisms underlying this protection are multifaceted, and research has identified a key role for the suppression of PKCε.

In studies using a hippocampal cell line, treatment with E2 was shown to protect cells from glutamate-induced death. nih.gov This neuroprotective effect was correlated with a reduction in the activity and membrane translocation of PKCε. nih.gov When cells were exposed to toxic levels of glutamate, membrane PKCε activity increased; subsequent treatment with E2 reversed this increase, corresponding with its protective action. nih.gov Furthermore, the general inhibition of PKC mimicked and even enhanced the neuroprotection afforded by E2, suggesting that downregulation of this pathway is a crucial component of estrogen's protective mechanism. nih.gov

These findings indicate that the neuroprotective effects of estrogens are, at least in part, mediated by the specific inhibition of PKCε activity. nih.gov Although studies have not yet focused on the specific role of the PKCepsilon (85-92) peptide in this process, the evidence strongly implicates the parent enzyme in mediating the beneficial effects of estrogen in the brain.

Pathological Relevance in Fragile X Syndrome

Fragile X Syndrome (FXS), a leading inherited cause of intellectual disability and autism, is caused by the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). fraxa.org FMRP is an RNA-binding protein that regulates the translation of many other proteins important for synaptic function. Recent research has identified PKCε as one of the key gene products whose expression is altered in the absence of FMRP.

In mouse models of FXS (Fmr1 knockout mice), a significant suppression of PKCε expression is observed in critical brain regions associated with social and emotional behavior, such as the ventral hippocampal CA1 region. fraxa.org This deficit in PKCε is linked to downstream cellular abnormalities, including an increase in the surface expression of AMPA receptors, leading to neuronal hyperexcitability in the hippocampus. fraxa.org This hyperexcitability is thought to contribute to behavioral symptoms like hyper-anxiety and social deficits seen in the adult animals. fraxa.org

Notably, stimulating PKCε in these mice during a critical neonatal period using a selective activator was able to correct the AMPA receptor abnormality, normalize oxytocin (B344502) expression in the hypothalamus, and rescue the adult social and anxiety-related behavioral deficits in male mice. fraxa.org This suggests that the early developmental suppression of PKCε is a key pathological event in FXS and that targeting this pathway neonatally could be a viable therapeutic strategy. fraxa.org The specific involvement of the PKCepsilon (85-92) peptide has not been detailed, but the profound effects of modulating the full PKCε enzyme highlight its importance in the pathophysiology of Fragile X Syndrome.

Cardioprotective Mechanisms and Cardiac System Regulation

Protein Kinase C epsilon (PKCε), a member of the novel PKC family of serine/threonine kinases, is a critical signaling molecule in the heart. Its activation and translocation are central to a variety of cardiac processes, from acute responses to ischemic insults to long-term structural remodeling. The peptide PKCepsilon (85-92), a component of the pseudo-receptor for activated C-kinase (ψεRACK), acts as a selective activator of PKCε, making it an invaluable tool for elucidating the specific functions of this isozyme in cardiac physiology and pathology. nih.govahajournals.org

Ischemic preconditioning (IPC) is a powerful endogenous protective mechanism where brief, non-lethal episodes of ischemia and reperfusion protect the heart from a subsequent, more prolonged ischemic event. portlandpress.com A substantial body of evidence has established the activation of PKCε as a pivotal and indispensable event in mediating the cardioprotective effects of IPC. ahajournals.orgoup.comoup.com

During IPC, PKCε is selectively translocated from the cytosol to particulate fractions, including sarcolemmal membranes, mitochondria, and nuclei, a key step in its activation. oup.comnih.gov This selective activation is crucial, as measurements of total PKC activity often fail to detect these isozyme-specific changes. nih.gov The necessity of PKCε is highlighted by studies showing that its inhibition blocks the protective effects of preconditioning. oup.com Conversely, the administration of the PKCε-selective peptide activator, ψεRACK, which corresponds to the PKCepsilon (85-92) sequence, is sufficient to mimic the infarct-sparing effects of IPC, conferring significant protection against ischemia/reperfusion (I/R) injury in various animal models. oup.comphysiology.orgahajournals.org This demonstrates that recruitment of PKCε is both a necessary and sufficient step to confer cardioprotection. ahajournals.org

The protective signaling cascade initiated by PKCε is complex, involving the formation of specific multi-protein signaling modules. For instance, PKCε forms a functional signaling module with Lck, a Src family tyrosine kinase, and the assembly of this complex is an obligatory step for the manifestation of a cardioprotective phenotype. nih.gov The mechanism extends beyond local ischemia, as remote ischemic preconditioning (RPC)—induced by brief ischemia in a distant organ—also protects the heart by activating myocardial PKCε through a neuronal and bradykinin-dependent pathway. oup.com

Table 1: Summary of PKCε's Role in Ischemic Preconditioning
MechanismKey FindingsSupporting Evidence
Activation & TranslocationIPC induces selective translocation of PKCε to cellular compartments like mitochondria. nih.govnih.govStudies in conscious rabbits show significant translocation of PKCε and η isoforms after IPC protocols. nih.gov
Mimicking IPCThe PKCε activator peptide ψεRACK [PKCepsilon (85-92)] mimics the protective effects of IPC. oup.comphysiology.orgahajournals.orgAdministration of ψεRACK before ischemia reduces infarct size and improves post-ischemic recovery. physiology.orgahajournals.org
Signaling ModulesFormation of PKCε-Lck signaling modules is required for cardioprotection. nih.govDisruption of these modules abrogates the infarct-sparing effects of both IPC and transgenic PKCε activation. nih.gov
Remote PreconditioningRPC activates myocardial PKCε via a neuronal and bradykinin-dependent pathway. oup.comPKC inhibitors block the protective effects of RPC. oup.com

Emerging evidence strongly suggests that the mitochondrion is a primary target for the cardioprotective actions of PKCε. portlandpress.com Upon activation, PKCε translocates to the mitochondria, where it orchestrates a pro-survival program by phosphorylating key mitochondrial proteins. portlandpress.comoup.com This interaction is crucial for preserving mitochondrial function and cellular energy balance, particularly under the stress of I/R.

Key mitochondrial targets of PKCε include:

Mitochondrial Permeability Transition Pore (MPTP): The opening of the MPTP is a critical event leading to cell death during reperfusion. PKCε physically interacts with MPTP components, including voltage-dependent anion channel (VDAC) and adenine (B156593) nucleotide translocase (ANT). nih.gov This interaction inhibits Ca2+-induced pore opening, thereby preventing necrotic cell death. portlandpress.comnih.gov

Electron Transport Chain: PKCε enhances mitochondrial respiration and ATP synthesis. It interacts with and phosphorylates cytochrome c oxidase subunit IV (COIV), a key component of the electron transport chain, leading to increased enzyme activity. portlandpress.comjst.go.jp This modulation of myocardial bioenergetics provides enhanced resistance to ischemic injury. portlandpress.com

Mitochondrial ATP-sensitive K+ (mitoKATP) Channels: The opening of these channels is a known cardioprotective mechanism, and PKCε has been proposed to potentiate their opening. portlandpress.comoup.com

Studies have shown that sustained, modest activation of PKCε blunts the pathophysiological responses to chronic hypoxia, maintaining mitochondrial ADP-dependent respiration, ATP production, and membrane potential that are otherwise attenuated. nih.gov Furthermore, proteomic analyses have identified several mitochondrial proteins involved in glucose and lipid metabolism as targets of PKCε phosphorylation during ischemic injury, suggesting that regulation of these metabolic pathways is a key component of its protective effect. jst.go.jp

While PKCα is more classically viewed as a primary regulator of myocardial contractility, with its inhibition generally improving contractile function, several lines of evidence implicate PKCε in the modulation of cardiac performance. jci.orgnih.govnih.gov The peptide apelin, one of the most potent endogenous stimulators of cardiac contractility, exerts its positive inotropic effect through the parallel and independent activation of PKCε and ERK1/2 signaling pathways. plos.org Apelin stimulation leads to the translocation of PKCε to the particulate fraction of cardiomyocytes, which is associated with increased contractility. plos.org

The mechanism may involve an increase in the sensitivity of myofilaments to calcium, a critical determinant of contractile force. plos.org Myosin light chain kinase (MLCK), a key enzyme that phosphorylates the myosin regulatory light chain to increase Ca2+ sensitivity, appears to be a downstream effector in the apelin-PKCε signaling pathway. plos.org

Furthermore, studies using transgenic models to modify PKCε activity underscore its importance in maintaining normal cardiac function. Selective inhibition of PKCε translocation can lead to impaired left ventricular fractional shortening, and at high levels of inhibition, a lethal dilated cardiomyopathy develops. ahajournals.orgahajournals.org This suggests PKCε signaling is essential for normal postnatal cardiac development and function. Conversely, mice with modest activation of PKCε via the ψεRACK peptide exhibit normal contractile function despite undergoing concentric ventricular remodeling. ahajournals.orgahajournals.org PKCε signaling can also acutely regulate cardiomyocyte function by modulating L-type Ca2+ channels. ahajournals.org

The protective effects of ischemic preconditioning can be mimicked by certain pharmacological agents, a phenomenon known as pharmacological preconditioning. Volatile anesthetics, such as isoflurane (B1672236) and xenon, have been shown to confer significant cardioprotection against I/R injury, and PKCε is a key mediator in this process. nih.govnih.govdiving-rov-specialists.com

Xenon preconditioning, administered in brief cycles prior to ischemia, significantly reduces myocardial infarct size. nih.govdiving-rov-specialists.com This protection is dependent on the activation of a pro-survival signaling cascade that involves PKCε. nih.govnih.gov Upstream activators of PKCε in this pathway include mitochondrial K(ATP) channels and the kinase PDK-1. nih.govamsterdamumc.nl

Similarly, isoflurane-induced cardioprotection is mediated, at least in part, by PKCε. nih.govimrpress.com Isoflurane pre-treatment leads to the translocation of PKCε to the mitochondria. plos.org There, it can phosphorylate and activate aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme that protects the heart by detoxifying cytotoxic aldehydes that accumulate during oxidative stress. plos.org However, the role of PKCε in isoflurane's effects may be nuanced; one study reported that while isoflurane reduced infarct size across a range of concentrations, the specific mechanism of PKCε phosphorylation and translocation was only evident at a low (0.4 MAC) concentration. nih.gov

Table 2: PKCε in Anesthetic Preconditioning
Anesthetic AgentUpstream SignalPKCε RoleDownstream Effect
XenonMitochondrial K(ATP) channels, PDK-1. nih.govamsterdamumc.nlActivation is required for cardioprotection. nih.govnih.govReduced infarct size, preserved mitochondrial function. diving-rov-specialists.com
IsofluraneNot fully defined.Translocates to mitochondria; may be concentration-dependent. nih.govplos.orgActivates ALDH2, reduces infarct size. plos.org

Cardiac hypertrophy, an increase in heart muscle mass, can be an adaptive, physiological response or a maladaptive, pathological process that progresses to heart failure. nih.gov PKCε is activated by numerous hypertrophic stimuli, such as pressure overload and mechanical stress, but its precise role in the hypertrophic process is complex. jci.orgnih.gov

While initially perceived as a driver of maladaptive hypertrophy, subsequent genetic gain-of-function studies have challenged this view. jci.orgnih.gov Transgenic mice that either overexpress an active form of PKCε or express the PKCε activator peptide ψεRACK develop only a mild, concentric hypertrophy with preserved, normal cardiac function. ahajournals.orgjci.orgnih.gov This suggests that PKCε activation promotes a more "physiological" form of cardiomyocyte growth. ahajournals.org These findings have led to the hypothesis that PKCε activation during pathological stress may be a compensatory, adaptive event rather than a primary driver of disease. jci.orgnih.gov

The necessity of PKCε for normal cardiac growth is underscored by loss-of-function studies. While complete knockout of the PKCε gene from fertilization does not produce a baseline cardiac phenotype, likely due to developmental compensation by other isoforms, targeted inhibition of PKCε translocation in the postnatal period results in lethal perinatal heart failure and myocardial hypoplasia. jci.orgnih.gov This indicates an essential role for PKCε in normal, maturational myocardial development. ahajournals.org However, in certain pathological contexts, such as in hypertensive rats, prolonged activation of PKCε can become detrimental, promoting cardiac fibrosis and heart failure. nih.gov

Pain Modulation and Nociception

Beyond its roles in the cardiovascular system, PKCε is a key signaling molecule in the modulation of pain, particularly in the process of peripheral sensitization. nih.gov This process, which involves an increase in the excitability of nociceptors (pain-sensing neurons), is a major contributor to inflammatory and chronic pain states. news-medical.net

PKCε is located in small and medium-sized dorsal root ganglion (DRG) neurons and at the presynaptic terminals of these nociceptive neurons in the spinal cord. mdpi.com In response to inflammatory mediators like bradykinin, PKCε translocates to the plasma membrane of nociceptors, where it potentiates their function. news-medical.net A primary mechanism through which PKCε modulates nociception is by phosphorylating and sensitizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govjneurosci.org TRPV1 is a key ion channel activated by noxious heat, capsaicin, and acidic conditions, and its sensitization by PKCε lowers the threshold for pain perception. nih.gov

The involvement of PKCε is particularly crucial in the transition from acute to chronic pain. It is linked to the maintenance of a "primed" state, where nociceptors exhibit a prolonged hyperexcitability and increased sensitivity to noxious stimuli. news-medical.netjneurosci.org Studies using PKCε mutant mice have demonstrated a marked reduction in mechanical and thermal hyperalgesia induced by various inflammatory and nerve growth factor stimuli, while baseline nociceptive thresholds remain normal. core.ac.uk Furthermore, selective PKCε inhibitor peptides effectively reduce hyperalgesia in animal models, highlighting PKCε as a potential therapeutic target for the treatment of pain. news-medical.netcore.ac.uk

Contribution to Peripheral Sensitization and Thermal Hyperalgesia

Protein Kinase C epsilon (PKCε) is a significant mediator in the process of peripheral sensitization, which leads to an increased sensitivity to pain, particularly thermal hyperalgesia. Tissue damage can trigger the release of inflammatory mediators like bradykinin, which in turn activate PKCε. mdpi.com This activation is a key step in sensitizing nociceptors, the sensory neurons responsible for detecting painful stimuli. mdpi.com

One of the primary mechanisms by which PKCε contributes to thermal hyperalgesia is through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a heat-activated ion channel in the pain pathway. nih.govnih.gov PKCε-mediated phosphorylation of the TRPV1 receptor increases its sensitivity to heat, effectively lowering the threshold at which a thermal stimulus is perceived as painful. nih.govnih.gov This sensitization of TRPV1 is a crucial element in the development of heat hyperalgesia following tissue injury or inflammation. nih.govrupress.org Studies have shown that specific peptide inhibitors of PKCε can suppress bradykinin-induced sensitization, highlighting the principal role of this isozyme in the heat response in nociceptors. mdpi.com

Furthermore, research involving burn injury models has demonstrated that PKCε is a key mediator in the resulting mechanical hyperalgesia. nih.gov Intradermal injection of a PKCε-selective inhibitor has been shown to eliminate this hyperalgesia, reinforcing the enzyme's role in peripheral pain mechanisms. nih.gov

Table 1: Role of PKCε in Peripheral Sensitization and Thermal Hyperalgesia

Mediator/Condition Target Channel/Receptor Effect of PKCε Activation Outcome
Bradykinin TRPV1 Phosphorylation and sensitization Increased response to painful heat mdpi.comnih.gov
Substance P TRPV1 Potentiation of channel activity Heat hyperalgesia nih.gov
Nerve Growth Factor (NGF) TrkA Receptor Downstream signaling activation Mechanical hyperalgesia nih.gov
Burn Injury Nociceptors Increased sensitization Primary mechanical hyperalgesia nih.gov

Modulation of Neurotransmission at the Primary Afferent-Spinal Cord Synapse

PKCε plays a crucial role in modulating the transmission of pain signals at the synapse between primary afferent neurons and the spinal cord. In the primary afferent nerve terminal, inflammatory mediators can cause PKCε to translocate to the plasma membrane of nociceptors. nih.gov This activation at the presynaptic terminal can enhance the release of excitatory neurotransmitters, such as glutamate and neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), into the synaptic cleft of the dorsal horn. nih.gov

This increased neurotransmitter release potentiates the signals received by second-order neurons in the spinal cord, a process central to the phenomenon of central sensitization. frontiersin.org Central sensitization involves an increase in the excitability of spinal neurons, leading to a state where even non-painful stimuli can be perceived as painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia). frontiersin.orgyoutube.com

While PKCε is primarily active in the primary afferent sensory neurons, another isoform, PKCγ, is expressed in a subset of excitatory interneurons in lamina II of the spinal cord and is also implicated in central sensitization. nih.govnih.gov PKCγ-containing interneurons receive input from a subset of TRPV1-positive primary afferents, providing a bridge from peripheral stimuli to ascending transmission neurons. nih.gov However, the initial modulation at the presynaptic terminal by PKCε is a critical step in initiating this cascade. The activity of PKCε at the central terminals of nociceptive afferents facilitates the transmission of noxious stimuli. frontiersin.org

Interaction with Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathways in Pain

Brain-Derived Neurotrophic Factor (BDNF) is a key neuromodulator that has a significant role in the development and persistence of pain states. nih.govaacrjournals.org The interaction between PKCε and BDNF signaling pathways is crucial in pain modulation. BDNF, primarily acting through its high-affinity receptor Tropomyosin receptor kinase B (TrkB), is involved in synaptic plasticity, which underlies the transition from acute to chronic pain. nih.govaacrjournals.orglindushealth.com

Elevated levels of BDNF are observed in various pain conditions and contribute to increased neuronal excitability in pain-processing circuits. nih.govresearchgate.net The signaling cascade initiated by BDNF-TrkB binding can lead to the activation of downstream pathways, including the PKC pathway. cellsignal.com Specifically, PKCε can be activated downstream of TrkB, contributing to the sensitization of nociceptors. fiercebiotech.com

This interaction creates a positive feedback loop that can sustain a state of heightened pain sensitivity. BDNF released from primary afferent terminals can act on postsynaptic dorsal horn neurons, while also potentially acting on presynaptic terminals to further enhance neurotransmitter release, a process that can be modulated by PKCε activity. nih.gov Research indicates that PKCε is a downstream effector in signaling pathways that are critical for neuronal plasticity and the maintenance of chronic pain states. nih.gov The interplay between BDNF and PKCε is therefore a vital mechanism in the establishment of long-term potentiation (LTP) in pain pathways, contributing to central sensitization. nih.govresearchgate.net

General Cellular Proliferation, Survival, and Apoptosis Pathways

Regulation of Cell Cycle Progression and Growth Rate

PKCε has been identified as a pro-proliferative kinase that positively influences cell cycle progression. nih.gov Its activity is associated with the transition from the G1 to the S phase of the cell cycle. nih.govfrontiersin.org One of the mechanisms by which PKCε promotes cell cycle progression is by suppressing the accumulation of cyclin-dependent kinase (cdk) inhibitors, such as p21Cip1. nih.govfrontiersin.org By reducing the levels of these inhibitory proteins, PKCε facilitates the activation of cdk2 complexes, which are essential for S-phase entry. nih.gov

Furthermore, PKCε can induce the transcription of cyclin D1 and upregulate the protein levels of both cyclin D1 and cyclin E. nih.govfrontiersin.org These cyclins are critical for progression through the G1 phase. researchgate.net Overexpression of PKCε in fibroblasts has been shown to result in a faster growth rate and increased cell densities. nih.gov This pro-proliferative effect underscores the role of PKCε as an oncogene in various cellular contexts. aacrjournals.org

Table 2: PKCε's Influence on Cell Cycle Regulators

Cell Cycle Regulator Effect of PKCε Activation Consequence for Cell Cycle
p21Cip1 Suppression/Reduced Accumulation nih.govfrontiersin.org Facilitates G1 → S transition
Cyclin D1 Increased Transcription and Protein Levels nih.govfrontiersin.org Promotes G1 progression
Cyclin E Upregulated Protein Levels nih.gov Promotes G1 progression
Cdk2 Complexes Increased Activation nih.gov Facilitates S-phase entry

Anti-Apoptotic Effects and Promotion of Cell Survival (e.g., via Akt, NF-κB, Bcl-2 Family Proteins)

PKCε is a well-established anti-apoptotic protein that enhances cell survival by engaging multiple signaling pathways. mdpi.comnih.gov It can inhibit both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways of apoptosis. mdpi.com

A primary survival pathway activated by PKCε is the Akt (Protein Kinase B) pathway. mdpi.comnih.gov PKCε can directly or indirectly lead to the phosphorylation and activation of Akt, which in turn promotes cell survival. mdpi.com Another crucial oncogenic pathway activated downstream of PKCε is the Nuclear Factor kappa B (NF-κB) pathway. mdpi.comlindushealth.com NF-κB activation leads to the transcription of numerous genes involved in cell survival, proliferation, and invasion. nih.gov

PKCε also exerts its anti-apoptotic effects by modulating the Bcl-2 family of proteins. mdpi.comnih.gov It has been shown to increase the levels of the anti-apoptotic protein Bcl-2. mdpi.com Additionally, PKCε can inhibit the function of pro-apoptotic Bcl-2 family members. For instance, it can prevent the activation and translocation of Bax to the mitochondria and can phosphorylate Bad, preventing its pro-apoptotic actions. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a key mechanism by which PKCε protects cells from apoptosis. nih.gov

Contribution to Tumorigenesis and Cancer Progression

The pro-proliferative and anti-apoptotic functions of PKCε position it as a significant contributor to tumorigenesis and cancer progression. mdpi.comnih.gov Overexpression of PKCε is observed in a wide array of solid tumors, including those of the lung, prostate, breast, and brain. mdpi.comaacrjournals.orgaacrjournals.org This overexpression is often correlated with a more aggressive tumor phenotype and poorer patient prognosis. mdpi.comnih.gov

PKCε's oncogenic potential stems from its ability to drive cell transformation, increase proliferation, and confer resistance to apoptosis. nih.govaacrjournals.org In animal models, transgenic overexpression of PKCε can lead to the development of metastatic cancers. nih.gov For example, mice overexpressing PKCε in the skin are prone to developing metastatic squamous cell carcinoma. nih.gov

Beyond promoting tumor growth, PKCε is heavily implicated in cancer metastasis. mdpi.com It enhances cell motility and invasion, key steps in the metastatic cascade. nih.govnih.gov This may be partly achieved through its role in promoting the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties. nih.gov PKCε signaling has also been linked to the functioning of cancer stem cells, which are thought to drive tumor initiation and recurrence. mdpi.com The multifaceted role of PKCε in promoting cell survival, proliferation, and invasion makes it a critical player in the progression of many cancers. mdpi.comaacrjournals.org

Role in Cytokinesis and Control of the Abscission Checkpoint

Protein Kinase C epsilon (PKCε) is a crucial regulator of the final stage of cell division, known as cytokinesis, and specifically governs the abscission checkpoint. nih.gov This checkpoint, also referred to as the "NoCut" pathway, serves as a critical surveillance mechanism to delay the final separation of daughter cells if chromatin is detected in the intercellular bridge, thereby preventing DNA damage and aneuploidy. aacrjournals.orgfigshare.com The function of PKCε is essential for exiting this checkpoint, allowing cell division to be completed successfully. nih.govscimarina.com

The primary mechanism by which PKCε controls the abscission checkpoint is through the direct phosphorylation of Aurora B kinase at the serine 227 residue (S227). figshare.comnih.govscimarina.comresearchgate.net This phosphorylation event occurs at the midbody—the transient structure connecting the two daughter cells—and induces a conformational change in Aurora B. nih.govresearchgate.net This change alters the substrate specificity of Aurora B, leading to increased phosphorylation of a subset of its targets, most notably the Chromosomal Passenger Complex (CPC) subunit Borealin. figshare.comscimarina.com The subsequent phosphorylation of Borealin is an indispensable step for satisfying the checkpoint requirements and proceeding with abscission. nih.govscimarina.com

Failure of this signaling cascade, either through the loss of PKCε function or the expression of a non-phosphorylatable Aurora B S227A mutant, results in an inability to exit the abscission checkpoint. figshare.comscimarina.com This leads to a failure of abscission and the formation of binucleated cells. figshare.comresearchgate.net The assembly of a PKCε/14-3-3 protein complex is also required for this process; mutations that prevent the formation of this complex impair the completion of cytokinesis. nih.govideayabio.com Furthermore, PKCε activity influences the localization of RhoA, a small GTPase involved in forming the contractile ring. Inhibition of PKCε leads to the persistent localization and activation of RhoA at the cleavage furrow, which is thought to prevent the final separation. nih.gov

Table 1: Key Proteins in the PKCε-Mediated Abscission Checkpoint Pathway

Protein Role in the Pathway Consequence of Dysfunction
PKCε Phosphorylates Aurora B at S227 in the midbody. nih.govscimarina.com Failure to exit the abscission checkpoint, leading to abscission failure and binucleated cells. figshare.comresearchgate.net
Aurora B Kinase A core component of the abscission checkpoint. Its specificity is altered by PKCε phosphorylation. aacrjournals.orgscimarina.com Persistent checkpoint activation; inability to phosphorylate downstream targets like Borealin. scimarina.com
Borealin A subunit of the Chromosomal Passenger Complex (CPC) and a key substrate of Aurora B. scimarina.comresearchgate.net Incomplete abscission, as its phosphorylation by Aurora B is essential for checkpoint exit. scimarina.com
14-3-3 Forms a complex with PKCε, which is required for the completion of cytokinesis. nih.govideayabio.com Impaired cytokinesis. nih.gov

| CHMP4C | An ESCRT-III component and Aurora B substrate involved in the abscission checkpoint. scimarina.com | Depletion can bypass the need for the PKCε-Aurora B exit pathway, enabling abscission. scimarina.com |

Regulation of Na,K-ATPase Exocytosis

PKCε plays a significant role in regulating the trafficking of the sodium-potassium pump (Na,K-ATPase), an essential enzyme that maintains the electrochemical gradients across the plasma membrane of animal cells. nih.govphysiology.orgmdpi.com Specifically, PKCε is a key mediator in the signaling pathway that promotes the exocytosis of Na,K-ATPase—its movement from intracellular stores to the cell surface. nih.govscilit.comnih.gov

Research in alveolar epithelial cells has demonstrated that stimulation by dopamine (B1211576) via its D1 receptor triggers an increase in Na,K-ATPase activity. nih.govnih.gov This increased activity is a direct result of the translocation of Na,K-ATPase α1 and β1 subunits from late endosomal compartments to the basolateral membrane. nih.govscilit.comnih.gov The activation of PKCε is an indispensable step in this process. nih.govresearchgate.net

Upon dopamine stimulation, PKCε translocates from the cytosol to the membrane fraction. nih.govnih.gov Once at the membrane, the activated PKCε facilitates the insertion of Na,K-ATPase-containing vesicles into the plasma membrane. The specific role of PKCε in this pathway has been confirmed using pharmacological and molecular tools. The use of a PKCε-specific peptide agonist, such as PKCepsilon (85-92) (also known as ψεRACK), was shown to mimic the effect of dopamine, independently increasing the abundance of Na,K-ATPase protein in the basolateral membrane. nih.govnih.govnih.gov Conversely, the use of isozyme-specific inhibitor peptides for PKCε blocks the dopamine-mediated increase in Na,K-ATPase exocytosis and activity. nih.govscilit.comnih.gov This demonstrates that the activation of PKCε is a required downstream event in the dopaminergic stimulation of Na,K-ATPase trafficking. nih.gov

Table 2: Components of the PKCε-Mediated Na,K-ATPase Exocytosis Pathway

Component Type Role in Pathway
Dopamine Neurotransmitter Initiates the signaling cascade by binding to the D1 receptor. nih.govnih.gov
D1 Receptor G protein-coupled receptor Activates downstream signaling, leading to PKCε activation. nih.gov
PKCε Serine/threonine kinase Translocates to the membrane upon stimulation and is required for the exocytosis of Na,K-ATPase. nih.govnih.gov
PKCepsilon (85-92) Peptide Agonist Specifically activates PKCε, mimicking the dopamine-induced increase in Na,K-ATPase at the membrane. nih.govnih.govnih.gov

| Na,K-ATPase | Ion Transporter | Translocated from late endosomes to the basolateral membrane, increasing its functional presence at the cell surface. nih.govscilit.com |

Methodological Approaches and Research Paradigms Utilizing Pkcepsilon 85 92

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the direct cellular and molecular effects of PKCε activation by PKCepsilon (85-92). These systems are crucial for elucidating signaling pathways and mechanisms of action.

Cultured cell lines offer a homogenous and reproducible system to study the effects of PKCε activation.

Neurons : Neuronal cell cultures are instrumental in studying the role of PKCε in neuroprotection. For instance, in models of NMDA-induced preconditioning, which confers tolerance to subsequent ischemic insults, the protective effect can be blocked by the application of a PKCε-selective inhibitor peptide, highlighting the essential role of this kinase in neuronal survival pathways. ahajournals.org

Fibroblasts : Human dermal fibroblasts are known to express several PKC isoforms, including delta, epsilon, zeta, and alpha, with the latter being the dominant isoform. nih.gov These cells are used to study the role of PKC in cellular processes like proliferation and growth, where an inverse relationship between PKCα levels and growth rate has been observed. nih.gov

Hematopoietic Cells : In the HL-60 human myeloid leukemia cell line, the PKCε-selective agonist peptide ψεRACK, which corresponds to the PKCepsilon (85-92) sequence, has been used to investigate the role of PKCε in apoptosis. nih.gov Research has shown that activation of PKCε can counteract apoptosis induced by members of the TNF family, suggesting a pro-survival role for this kinase in certain cancer cells. nih.gov Similarly, in human nucleus pulposus cells, the ψεRACK peptide has been shown to activate the ERK1/2 signaling pathway and regulate the expression of genes involved in extracellular matrix maintenance. plos.orgsemanticscholar.org

Cell LineModel SystemKey Findings with PKCε Modulators
Neonatal Rat Ventricular Myocytes (NRVM)Cardiac RemodelingOverexpression of active PKCε alters cell geometry and induces elongation without causing significant hypertrophy. nih.gov
Neuronal CulturesIschemic PreconditioningA PKCε inhibitor peptide blocks NMDA-induced neuroprotection. ahajournals.org
HL-60 CellsApoptosis RegulationThe PKCε activator peptide ψεRACK (PKCε 85-92) counteracts TNF-family-induced apoptosis. nih.gov
Human Nucleus Pulposus CellsGene ExpressionThe PKCε activator peptide ψεRACK activates ERK1/2 signaling and regulates genes like aggrecan and ADAMTS5. plos.orgsemanticscholar.org

Organotypic slice cultures preserve the three-dimensional architecture and synaptic connectivity of tissues like the hippocampus, offering a more physiologically relevant in vitro system than dissociated cell cultures. springernature.com These models are valuable for studying complex processes like neurogenesis, synaptic plasticity, and ischemic tolerance. almazovcentre.ru In hippocampal slice models, the application of a PKCε inhibitor peptide has been demonstrated to prevent the neuroprotective effects of NMDA-induced preconditioning, confirming the critical role of PKCε activation in establishing ischemic tolerance within an intact neural network. ahajournals.org

The study of isolated subcellular fractions allows for the direct examination of PKCε's effects on specific organelles.

Synaptosomes : Synaptosomes are resealed nerve terminals isolated through tissue homogenization and are used to study synaptic function. thermofisher.com They retain functional machinery for neurotransmitter release and uptake. thermofisher.com While direct studies using PKCepsilon (85-92) on synaptosomes are not extensively detailed, research on related systems like chromaffin cells shows that PKC-dependent phosphorylation of synaptic proteins, such as SNAP-25, is crucial for modulating vesicle recruitment and neurotransmitter secretion. nih.gov

Mitochondria : The role of PKCε in mitochondrial function is a significant area of research. Studies using isolated cardiac mitochondria have shown that following simulated ischemia-reperfusion, PKCε translocates from the cytosol to the inner mitochondrial membrane. nih.gov This translocation is associated with protective effects, including the regulation of mitochondrial respiration, ROS production, and inhibition of the mitochondrial permeability transition pore opening. nih.govoup.com Experiments on isolated rat heart mitochondria have utilized the PKCε activator ψεRACK to demonstrate its role in opening mitochondrial ATP-sensitive potassium (mitoKATP) channels, a key step in cardioprotection. physiology.org

Subcellular FractionResearch FocusKey Findings Related to PKCε
SynaptosomesSynaptic TransmissionPKC-dependent phosphorylation of SNARE proteins like SNAP-25 modulates vesicle recruitment. nih.gov
MitochondriaCardioprotection, Ischemia-ReperfusionPKCε translocates to the inner mitochondrial membrane upon ischemic stress. nih.gov The activator ψεRACK opens mitoKATP channels, a protective mechanism. physiology.org

Molecular and Biochemical Techniques

Application of Peptidic Modulators (PKCepsilon (85-92) Activator, εV1-2 Inhibitor)

Peptidic modulators are invaluable tools for dissecting the specific functions of PKCε. The PKCepsilon (85-92) peptide, also known as ψεRACK, is a selective activator that mimics the binding of PKCε to its receptor for activated C-kinase (RACK). This interaction promotes the active conformation of the enzyme. Conversely, the εV1-2 peptide acts as a selective inhibitor by preventing the translocation of PKCε to its RACK, thereby blocking its activation. These peptides have been utilized in a variety of cellular and in vivo studies to precisely manipulate PKCε activity and observe the downstream consequences.

Genetic Perturbation Strategies (e.g., Antisense Oligonucleotides, siRNA, Dominant Inhibitory Kinases)

Genetic strategies provide a powerful means to investigate the long-term consequences of altered PKCε function. The use of dominant negative PKCε mutants, which lack kinase activity but can still compete with the wild-type enzyme for binding to substrates and RACKs, has been effective in inhibiting PKCε signaling. For example, regulated expression of a dominant negative PKCε mutant in human astrocytoma cells inhibited their proliferation, demonstrating a role for this kinase in cancer cell growth. nih.gov Similarly, the use of a herpes simplex virus vector to express a dominant negative PKCε in vivo has been successful in demonstrating its role in pain modulation. nih.gov

PKCε-null mice, in which the gene for PKCε has been knocked out, have also been instrumental in defining the physiological roles of this kinase. These models have revealed the involvement of PKCε in neuroprotection following global cerebral ischemia. nih.gov While the use of antisense oligonucleotides and siRNA specifically targeting PKCε in these particular models is less documented in the provided search results, these techniques are standard molecular tools for reducing the expression of specific proteins and are applicable to the study of PKCε.

Proteomic and Phosphoproteomic Analyses (e.g., Mass Spectrometry)

Proteomic and phosphoproteomic approaches, primarily utilizing mass spectrometry, have been instrumental in identifying the signaling networks in which PKCε participates. These unbiased, large-scale analyses allow for the identification of proteins that interact with PKCε and those that are phosphorylated by it.

Functional proteomic analyses of PKCε signaling complexes in the heart have revealed that PKCε is physically associated with a multitude of proteins, including structural proteins, other signaling molecules, and stress-responsive proteins. nih.govnih.gov These studies have shown that the activation of PKCε leads to a dynamic modulation and recruitment of these associated proteins, providing a framework for understanding how PKCε orchestrates complex cellular responses like cardioprotection. nih.gov

In the brain, a chemical-genetic screen combined with mass spectrometry identified numerous direct substrates of PKCε. nih.govnih.gov This approach has been validated by identifying previously known substrates and has also uncovered novel substrates involved in cytoskeletal regulation, morphogenesis, and synaptic function. nih.govnih.gov Phosphoproteomic analysis of nerve terminals has further provided a snapshot of the phosphorylation changes that occur during synaptic activity, with active zone proteins being prominent targets. elifesciences.orgnih.gov

In Vitro Kinase Assays and Peptide Arrays for Phosphorylation Site Validation

To confirm that a protein is a direct substrate of PKCε and to identify the specific sites of phosphorylation, in vitro kinase assays and peptide arrays are employed. In vitro kinase assays typically use purified, active PKCε and a potential substrate (either a full-length protein or a peptide fragment) in the presence of radiolabeled ATP. nih.govrevvity.com The transfer of the radioactive phosphate (B84403) to the substrate confirms that it can be directly phosphorylated by PKCε. nih.gov

Peptide arrays are a high-throughput method for validating phosphorylation sites and for determining the consensus phosphorylation motif for a kinase. nih.govuit.no These arrays consist of a series of synthetic peptides, often corresponding to the sequence of a putative substrate, immobilized on a solid support. uit.no The array is then incubated with active PKCε and ATP, and phosphorylation is detected. nih.gov By systematically mutating amino acids within the peptides on the array, researchers can pinpoint the exact residues that are required for phosphorylation by PKCε. nih.govnih.gov This technique was used to validate 39 direct substrates of PKCε identified in a mass spectrometry screen of the mouse brain. nih.gov

The table below provides an overview of the molecular and biochemical techniques used in PKCε research.

TechniqueApplication in PKCε ResearchKey Insights GainedReference
Peptidic ModulatorsSelective activation (PKCepsilon (85-92)) or inhibition (εV1-2) of PKCε.Elucidation of the immediate downstream effects of PKCε activity in cellular and in vivo models. nih.govnih.gov
Genetic PerturbationUse of dominant negative mutants and knockout mice to study the long-term effects of PKCε inhibition or absence.Understanding the role of PKCε in cell proliferation and neuroprotection. nih.govnih.govnih.gov
Proteomics/PhosphoproteomicsIdentification of PKCε-associated proteins and substrates using mass spectrometry.Mapping of PKCε signaling networks in the heart and brain. nih.govnih.govnih.govnih.gov
In Vitro Kinase AssaysConfirmation of direct phosphorylation of substrates by purified PKCε.Validation of protein-protein interactions within the PKCε signaling cascade. nih.govrevvity.com
Peptide ArraysHigh-throughput validation of phosphorylation sites and determination of consensus motifs.Identification of specific amino acid residues required for PKCε-mediated phosphorylation. nih.govnih.govuit.no

Advanced Imaging Techniques (e.g., Fluorescence Recovery After Photobleaching, Immunoelectron Microscopy, Laser-Doppler Flowmetry)

Advanced imaging techniques provide powerful methodologies to investigate the spatiotemporal dynamics and localization of proteins within cellular and tissue contexts. While direct applications of these techniques to the specific PKCepsilon (85-92) peptide are not extensively documented, their utility in studying the broader PKC epsilon signaling pathways suggests their potential in elucidating the peptide's function.

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based method used to study the mobility of fluorescently labeled molecules within a living cell. nih.govmdpi.com In the context of PKCepsilon, FRAP could be employed to investigate how the PKCepsilon (85-92) peptide, as a modulator of PKCepsilon activity, affects the diffusion and localization of GFP-tagged PKCepsilon. For instance, researchers could photobleach a specific region of a cell expressing GFP-PKCepsilon and measure the rate of fluorescence recovery in the presence and absence of the PKCepsilon (85-92) peptide. A change in the recovery rate would indicate an alteration in the mobility of PKCepsilon, potentially due to changes in its binding to other cellular components or its translocation to different subcellular compartments. This technique is valuable for understanding the dynamics of protein-protein interactions and the assembly of signaling complexes in real-time. mdpi.comnih.gov

Immunoelectron Microscopy (IEM) combines the high-resolution imaging of electron microscopy with the specificity of immunolabeling to visualize the subcellular localization of proteins with nanoscale precision. frontiersin.org This technique could be instrumental in determining the precise location of PKCepsilon activation mediated by the PKCepsilon (85-92) peptide. By using antibodies specific to phosphorylated forms of PKCepsilon substrates, IEM could reveal the specific organelles or subcellular structures where PKCepsilon signaling is active following treatment with the peptide. For example, a study on the activated protein kinase C/Rack1 regulatory system utilized immunogold labeling to define the sites of protein function within the developing limb bud mesenchyme, showcasing the power of this technique in dissecting signaling pathways. nih.gov

Laser-Doppler Flowmetry (LDF) is a non-invasive technique used to measure microcirculatory blood flow. nih.goveur.nl Given the role of PKCepsilon in cardiovascular physiology and pathology, LDF could be a relevant technique to study the in vivo effects of the PKCepsilon (85-92) peptide on tissue perfusion. nih.gov For instance, LDF could be used to assess changes in blood flow in response to the administration of the peptide in animal models of ischemia or other vascular conditions. This would provide valuable information on the peptide's potential to modulate vascular function and tissue oxygenation.

Immunological Assays (e.g., Western Blot Analysis, Immunoprecipitation, Phospho-Kinase Arrays)

Immunological assays are fundamental tools for detecting and quantifying proteins and their modifications, providing critical insights into signaling pathways.

Western Blot Analysis is a widely used technique to detect specific proteins in a sample. In the study of PKCepsilon, Western blotting is routinely used to assess the expression levels of the kinase. researchgate.netthno.org Furthermore, it can be employed to detect the phosphorylation status of PKCepsilon and its substrates, providing a measure of its activation. For example, studies have used Western blot analysis to show that the PKCepsilon (85-92) activator peptide can modulate the cleavage of poly(ADP)ribose polymerase (PARP), a target of caspase activity, indicating an effect on apoptosis. nih.gov This technique allows for a semi-quantitative assessment of protein levels and post-translational modifications in response to various stimuli, including treatment with the PKCepsilon (85-92) peptide. researchgate.net

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture using an antibody that specifically binds to that protein. bitesizebio.comcreative-proteomics.comptglab.co.jp This method is invaluable for studying protein-protein interactions. In the context of PKCepsilon, immunoprecipitation can be used to pull down PKCepsilon and identify its interacting partners. For example, co-immunoprecipitation experiments have revealed that PKCepsilon interacts with components of the mitochondrial permeability transition pore, such as VDAC1, ANT1, and hexokinase II. nih.gov By performing immunoprecipitation in cells treated with the PKCepsilon (85-92) peptide, researchers can investigate how this peptide modulates the interaction of PKCepsilon with its binding partners, providing insights into its mechanism of action. nih.gov

Phospho-Kinase Arrays are a type of antibody array that allows for the simultaneous detection of the phosphorylation status of multiple kinases and their substrates. These arrays contain antibodies that are specific for the phosphorylated forms of various signaling proteins. By incubating a cell lysate on the array, researchers can obtain a snapshot of the activation state of numerous signaling pathways. While not specific to PKCepsilon (85-92), these arrays can be used to assess the broader impact of modulating PKCepsilon activity with this peptide on cellular signaling networks. For instance, a phospho-kinase array could reveal off-target effects or downstream consequences of PKCepsilon activation by the peptide, providing a more comprehensive understanding of its biological activity.

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are essential for analyzing large-scale biological data and for modeling molecular interactions, providing a systems-level understanding of protein function.

Protein-Protein Interaction Network Analysis (e.g., STRING, GeneMANIA)

Protein-protein interaction (PPI) network analysis is a powerful approach to understand the functional context of a protein. Databases such as STRING and GeneMANIA integrate information from various sources, including experimental data, computational predictions, and text mining, to construct comprehensive interaction networks. nih.govresearchgate.netyoutube.comyoutube.com For PKCepsilon, these tools can be used to identify known and predicted interacting partners, placing it within a broader network of cellular processes. nih.gov By inputting PKCepsilon into these databases, researchers can visualize its interaction network, which can reveal its involvement in various biological pathways, such as cell survival, migration, and cytoskeletal regulation. mdpi.com This information can then be used to generate hypotheses about the functional consequences of modulating PKCepsilon activity with the (85-92) peptide.

Table 1: Examples of PKCepsilon Interacting Proteins Identified through PPI Network Analysis
Interacting ProteinFunctionPotential Relevance to PKCepsilon (85-92) Modulation
RACK2 (β'COP)Anchoring protein for activated PKCepsilonModulation of PKCepsilon translocation and substrate specificity
VDAC1Mitochondrial pore componentRegulation of mitochondrial function and apoptosis
AktSerine/threonine kinase in survival pathwaysCross-talk between PKCepsilon and PI3K/Akt signaling
Vimentin (B1176767)Intermediate filament proteinRegulation of cell motility and integrin recycling

Gene Expression Profiling and Signature Analysis (e.g., L1000/CMap)

Gene expression profiling provides a global view of the transcriptional changes that occur in response to a particular perturbation. The L1000/Connectivity Map (CMap) is a large-scale resource that contains gene expression profiles from human cell lines treated with a vast number of small molecules and genetic perturbations. nih.govalitheagenomics.comstanford.edunih.govbiorxiv.org Researchers can query this database with a gene expression signature of interest to find small molecules or genetic perturbations that produce similar or opposite transcriptional effects. In the context of PKCepsilon, the L1000 database can be used to identify the downstream transcriptional consequences of PKCepsilon activation or inhibition. nih.gov By generating a gene expression signature for cells treated with the PKCepsilon (85-92) peptide, one could query the CMap to identify other compounds with similar mechanisms of action or to elucidate the pathways affected by the peptide.

Gene Coexpression Data Analysis (e.g., GeneFriends)

Gene co-expression analysis identifies genes that have similar expression patterns across a large number of samples, suggesting that they are functionally related or co-regulated. rejuvenomicslab.comGeneFriends is a publicly available tool that allows researchers to identify genes that are co-expressed with a gene of interest. genefriends.orgnih.govnih.govrejuvenomicslab.com By inputting PRKCE (the gene encoding PKCepsilon) into GeneFriends, one can obtain a list of co-expressed genes. nih.gov This information can be used to infer the biological processes in which PKCepsilon is involved. Analyzing the functions of genes that are co-expressed with PKCepsilon can provide clues about the potential downstream effects of modulating its activity with the (85-92) peptide.

Table 2: Hypothetical Gene Co-expression Analysis for PRKCE
Co-expressed GeneBiological ProcessPotential Functional Link to PKCepsilon
Gene ACell AdhesionRegulation of cell-matrix interactions
Gene BActin Cytoskeleton OrganizationModulation of cell shape and motility
Gene CGrowth Factor SignalingIntegration of extracellular signals
Gene DApoptosis RegulationControl of cell survival and death

Molecular Docking and Structural Predictions for PKC Modulators

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a protein target. In the context of PKCepsilon, molecular docking can be used to model the interaction of the PKCepsilon (85-92) peptide with the full-length PKCepsilon protein or its regulatory domains. nih.gov Such studies can provide insights into the structural basis of the peptide's modulatory activity, helping to explain how it promotes or inhibits the kinase's function. Furthermore, these computational models can guide the design of more potent and specific modulators of PKCepsilon. uea.ac.uk

Future Directions and Emerging Avenues in Pkcε and Pkcepsilon 85 92 Research

Elucidating Novel Signaling Cascades and Unidentified Direct Substrates of PKCε

The full scope of Protein Kinase C epsilon (PKCε) signaling is still being uncovered, with ongoing research focused on identifying new signaling cascades and direct substrates. While PKCε is known to be involved in various cellular processes, a complete picture of its signaling network remains elusive. pnas.org Most studies have traditionally focused on individual phosphorylation events rather than evaluating the entire PKCε signaling network. pnas.org

Recent efforts using systems-level approaches, such as quantitative phosphoproteomics, are beginning to shed light on a broader range of proteins influenced by PKCε. pnas.orgnih.gov For instance, in the context of high-fat diet-induced hepatic insulin (B600854) resistance, a phosphoproteomics study identified numerous phosphoproteins not previously associated with insulin signaling. pnas.org A subsequent functional siRNA-based screen validated the role of many of these proteins in regulating insulin sensitivity. pnas.org

The development of optogenetic tools like Opto-PKCε allows for the dissection of PKCε signaling with high spatiotemporal resolution, minimizing interference from other signaling pathways. elifesciences.org This technology has enabled the identification of specific phosphorylation events, such as the phosphorylation of the insulin receptor at Thr1160 upon sustained PKCε activation at the plasma membrane. elifesciences.org Similarly, recruitment of Opto-PKCε to the mitochondria revealed its role in phosphorylating the complex I subunit NDUFS4, which affects spare respiratory capacity. elifesciences.org

Despite these advances, many potential substrates require further validation to confirm direct phosphorylation by PKCε. nih.gov For example, while PKCε is implicated in regulating gap junctions and the MAPK pathway, the direct substrates in these pathways have not all been definitively identified through in vitro phosphorylation assays. nih.gov The continuous development and application of advanced proteomic and genetic techniques are crucial for comprehensively mapping the PKCε signalome.

Deeper Understanding of Isoform-Specific Functions and Their Context-Dependent Roles in Health and Disease

The diverse and sometimes contradictory roles of PKCε in cellular processes underscore the importance of understanding its isoform-specific and context-dependent functions. The biological outcome of PKCε activation is highly dependent on the specific tissue, cell type, and the surrounding signaling environment. nih.govresearchgate.net

In cancer, PKCε's role is particularly complex and tissue-dependent. nih.gov It is considered a transforming oncogene in some contexts, promoting proliferation, motility, and invasion. nih.gov For example, overexpression of PKCε in certain fibroblasts and epithelial cells leads to a tumorigenic phenotype. nih.gov In prostate cancer, elevated PKCε levels are associated with a more aggressive, androgen-independent phenotype. nih.govoncotarget.com Conversely, in other scenarios, PKCε can have protective roles. For instance, it is implicated in cardioprotection against ischemic injury. nih.govahajournals.org

The specific functions of different PKC isoforms are determined by their unique structures, activation requirements, and interactions with anchoring proteins. nih.govfrontiersin.org Novel PKC isoforms like PKCε are activated by diacylglycerol but not calcium, distinguishing them from classical and atypical PKCs. nih.gov This differential regulation allows for specific responses to various cellular signals. The spatial and temporal regulation of PKC isoforms is critical for their specific functions, with anchoring proteins playing a key role in localizing PKCε near its specific substrates. frontiersin.org

Development of Highly Selective and Bioavailable PKCε Modulators for Preclinical Therapeutic Exploration

The development of highly selective and bioavailable modulators for PKCε is a critical area of research, driven by the enzyme's significant role in various diseases, including cancer, cardiovascular conditions, and neurological disorders. nih.govmdpi.com The high degree of similarity in the catalytic domains among PKC isoforms presents a major challenge in developing isoform-specific inhibitors. researchgate.net

One promising approach involves the creation of peptides that mimic the pseudosubstrate region of PKC, which acts as an autoinhibitory domain. mdpi.com These peptides can competitively inhibit the kinase activity of specific isoforms. mdpi.com Another strategy focuses on developing peptides derived from sequences that disrupt the protein-protein interactions essential for PKC isozyme function, such as the binding to their respective Receptors for Activated C-Kinase (RACKs). mdpi.com For instance, the peptide εV1-2, derived from the PKCε C2 domain, selectively inhibits PKCε translocation and function. mdpi.com

In addition to peptide-based modulators, small molecule inhibitors and activators are also being explored. Curcumin (B1669340) and its derivatives have been shown to selectively modulate PKCα over PKCε, demonstrating that the curcumin template could be useful for developing isoform-specific modulators. nih.gov The modification of the hydroxyl group of curcumin with a long aliphatic chain containing unsaturated double bonds was found to be crucial for its selective activity. nih.gov

A novel approach to modulating PKCε activity involves the development of camelid single-chain antibodies (VHHs). researchgate.net These small and stable antibody fragments can be selected to specifically bind to and either activate or inhibit PKCε, offering a high degree of specificity that is difficult to achieve with small molecule inhibitors. researchgate.net

These advancements in developing selective PKCε modulators are crucial for moving beyond broad-spectrum PKC inhibitors, which often have off-target effects, and for enabling more precise therapeutic interventions in preclinical studies. mdpi.commdpi.com

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of PKCε Signaling

A comprehensive, systems-level understanding of PKCε signaling requires the integration of data from multiple "omics" platforms, including genomics, proteomics, and metabolomics. pnas.orgnih.gov This approach allows researchers to move beyond studying individual components and instead analyze the entire signaling network and its response to various stimuli and perturbations. pnas.org The complexity of the PKC life cycle, which involves maturation, activation, and termination through multiple phosphorylation and dephosphorylation events, necessitates a systems biology approach to fully grasp its regulation. nih.gov

Proteomic and phosphoproteomic studies have been instrumental in identifying PKCε substrates and signaling complexes on a large scale. pnas.orgahajournals.org For example, a combined proteomic and metabolomic analysis of PKCε-mediated cardioprotection revealed a previously unrecognized effect of PKCε activation on cardiac glucose metabolism. nih.gov This study demonstrated that PKCε activation leads to proteomic and metabolic changes characteristic of a preconditioned cardiac phenotype. nih.gov Similarly, quantitative phosphoproteomics has been used to map the in vivo changes in hepatic protein phosphorylation in response to a high-fat diet and PKCε knockdown, uncovering new players in insulin resistance. pnas.orgnih.gov

Integrating these proteomic findings with genomic and metabolomic data can provide a more holistic view. For instance, understanding the genetic variations that influence PKCε expression or function can help explain individual differences in disease susceptibility and response to therapy. nih.gov Metabolomic analysis can reveal the downstream metabolic consequences of altered PKCε signaling, linking changes in protein phosphorylation to cellular function and phenotype. nih.gov

By combining these multi-omics datasets, researchers can construct more accurate and predictive models of PKCε signaling networks. pnas.orgnih.gov This integrated approach is essential for identifying key nodes and pathways that can be targeted for therapeutic intervention and for understanding the complex interplay between different cellular processes regulated by PKCε.

Investigation of Cross-Talk and Interplay with Other Critical Signaling Pathways

PKCε does not function in isolation; its signaling is intricately connected with other critical cellular pathways. Understanding this cross-talk is essential for a complete picture of its biological roles. plos.orgnih.gov PKCε has been shown to interact with and influence several major signaling cascades, including the MAPK, PI3K/Akt, and TGF-β/Smad pathways. plos.orgnih.govnih.gov

MAPK Pathway: The interaction between PKCε and the Raf/MEK/ERK (MAPK) pathway is well-documented and often plays a role in cell proliferation and survival. nih.gov In some cell types, PKCε can activate the MAPK pathway downstream of the Ras proto-oncogene. nih.gov For example, in human nucleus pulposus cells, activation of PKCε leads to a sustained activation of ERK1/2. plos.org Furthermore, PKCε can form subcellular-specific signaling modules with MAPKs, such as ERKs, JNKs, and p38, particularly within the mitochondria. ahajournals.org

PI3K/Akt Pathway: PKCε also sends pro-survival signals through the PI3K/Akt pathway. nih.gov It can enhance the phosphorylation of Akt at Ser473, a key activation step. nih.gov The relationship between PKCε and the PI3K/Akt pathway can be cell-type and stimulus-dependent. physiology.org In some contexts, PI3K/Akt signaling can regulate PKCε, while in others, PKCε can negatively regulate the PKB/Akt signaling pathway. physiology.org This interplay is crucial in processes like cancer cell survival and insulin resistance. nih.govphysiology.org

TGF-β/Smad Pathway: Recent research has uncovered cross-talk between PKCε and the TGF-β/Smad signaling pathway, particularly in the context of cancer. In prostate cancer cells, PKCε interacts with Smad2/3, leading to the phosphorylation of Smad3 in its linker region. nih.gov This interaction promotes the binding of Smad3 to the promoters of glycolytic genes, thereby enhancing aerobic glycolysis and cell proliferation. nih.gov

Other Pathways: PKCε also engages in cross-talk with other signaling systems. For instance, it can interact with the p70S6K signaling pathway, as suggested by in vivo phosphoproteomics data. pnas.org There is also evidence of interplay with the JAK/STAT pathway, where PKCε can interact with and phosphorylate STAT3, regulating its activation. oncotarget.com The complexity of these interactions highlights the role of PKCε as a central node in a larger signaling network, integrating inputs from various sources to control diverse cellular outcomes. gla.ac.uknih.gov

Advancing Preclinical Models for Enhanced Translational Relevance and Disease Mimicry

To better understand the in vivo functions of PKCε and to test the efficacy of potential therapies, it is crucial to develop and utilize advanced preclinical models that accurately mimic human diseases. nih.gov While traditional cell culture and animal models have provided valuable insights, there is a continuous need for models with greater translational relevance. nih.govmdpi.com

Genetically Engineered Mouse Models (GEMMs): The development of tissue-specific conditional PKCε knockout mice using Cre-lox technology has been a significant advancement. nih.gov These models allow for the deletion of PKCε in specific tissues or at particular developmental stages, overcoming the limitations of germline knockout mice where compensatory mechanisms might mask the true function of the protein. nih.gov For example, prostate-specific deletion of PKCε in a mouse model of prostate cancer was shown to inhibit tumor growth. nih.gov Similarly, transgenic mice that overexpress PKCε in specific tissues, such as the prostate, have been instrumental in establishing a causal link between PKCε overexpression and the development of preneoplastic lesions. tandfonline.com

Patient-Derived Xenografts (PDX) and GEM-Derived Allografts (GDA): PDX models, where human tumor tissue is implanted into immunodeficient mice, and GDA models, derived from GEMMs, offer a platform for evaluating therapeutic efficacy in a context that more closely resembles the genetic and histological complexity of human cancers. cancer.gov These models are particularly valuable for testing targeted therapies against PKCε.

Advanced In Vitro Models: In addition to animal models, advanced in vitro systems are being developed to improve preclinical drug safety and efficacy testing. mdpi.com These include three-dimensional (3D) cell culture models like organoids and "organ-on-a-chip" or microphysiological systems (MPS). mdpi.com These models can better recapitulate the complex microenvironment and cell-cell interactions of human tissues compared to traditional 2D cell cultures.

The combination of these advanced preclinical models, from sophisticated GEMMs to human-relevant in vitro systems, will be essential for dissecting the complex, context-dependent roles of PKCε in health and disease and for accelerating the translation of basic research findings into clinical applications. nih.govcancer.gov

Q & A

Q. What are the established roles of PKCepsilon in cancer progression, and what experimental models support these findings?

PKCepsilon is implicated as an oncogene in prostate cancer, non-small cell lung cancer (NSCLC), and myelofibrosis (MF). Key mechanisms include its interaction with Stat3 and NF-κB to promote proliferation, survival, and metastasis . Experimental models include:

  • Prostate cancer : PKCepsilon knockout mice showing reduced tumor growth and metastasis .
  • NSCLC : Overexpression studies in cell lines demonstrating PKCepsilon-dependent p21/Cip1 regulation and enhanced migration .
  • MF : Patient-derived platelets showing elevated PKCepsilon levels correlating with high-risk disease and thrombotic events .

Q. Which experimental techniques are considered gold standards for detecting PKCepsilon expression and activity in cellular models?

  • Quantitative PCR and Western blotting : Validated for mRNA and protein quantification in MF platelets (e.g., PKCepsilon/CD41 ratio analysis) .
  • Kinase activity assays : Use of PKCepsilon-specific inhibitors (e.g., inhibitory peptides) to isolate isoform-specific activity .
  • Immunofluorescence/confocal microscopy : Localization studies in subcellular compartments (e.g., mitochondrial vs. nuclear PKCepsilon) .

Q. What are the primary substrates and binding partners of PKCepsilon, and how are they identified?

PKCepsilon phosphorylates substrates such as TRAM (Toll-like receptor adapter) at Ser-16, modulating immune responses . Binding partners like p120 catenin anchor PKCepsilon to specific signaling hubs (e.g., Ras-PKCepsilon axis in cancer) . Identification methods include:

  • Phosphoproteomics : Enrichment of phosphorylated peptides followed by mass spectrometry .
  • Co-immunoprecipitation : Validating interactions in PKCepsilon-overexpressing cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in PKCepsilon's role as both an oncogene and a potential tumor suppressor in different cancer contexts?

Discrepancies arise from tissue-specific signaling networks. For example:

  • Pro-oncogenic role : In NSCLC, PKCepsilon promotes metastasis via CXCL13-CXCR5/NF-κB pathways .
  • Context-dependent effects : In podocytes, PKCepsilon stabilizes β-catenin, but knockout models show nuclear β-catenin accumulation, suggesting compensatory mechanisms . Methodological solutions :
  • Use tissue-specific conditional knockout models.
  • Employ isoform-selective inhibitors (e.g., CRISPR-Cas9 or siRNA) to isolate PKCepsilon functions .

Q. What methodological challenges arise when quantifying PKCepsilon activity in heterogeneous patient samples (e.g., MF platelets), and how can they be addressed?

Challenges include:

  • Sample variability : Platelet activation states in MF patients skew PKCepsilon measurements.
  • Solution : Standardize pre-analytical conditions (e.g., anticoagulant use, processing time) and normalize data to housekeeping genes (e.g., CD41 for platelets) .
  • Cross-reactivity : Antibody specificity for PKCepsilon vs. other PKC isoforms.
  • Solution : Validate antibodies using PKCepsilon-knockout controls and multiplex assays .

Q. How can researchers design experiments to test the functional link between PKCepsilon and thrombotic risk in myelofibrosis?

  • Step 1 : Stratify MF patients by IPSS/DIPSS risk scores and PKCepsilon levels (via flow cytometry/Western blot) .
  • Step 2 : Use ex vivo platelet activation assays (e.g., PAC-1 binding for αIIbβ3 integrin) to correlate PKCepsilon levels with pro-thrombotic phenotypes .
  • Step 3 : Employ PKCepsilon inhibitory peptides in murine MF models to assess thrombosis reduction .

Q. What are the challenges in distinguishing PKCepsilon-specific signaling from other PKC isoforms, and what methodological approaches can mitigate cross-activity?

  • Challenge : Overlapping substrate specificity among PKC isoforms (e.g., PKCdelta vs. PKCepsilon in NF-κB activation) .
  • Solutions :
  • Use dominant-negative PKCepsilon mutants (e.g., PKCepsilon-KN) in transfection studies .
  • Combine genetic knockdown (siRNA) with pharmacological inhibitors (e.g., chelerythrine for broad PKC inhibition vs. εV1-2 peptide for PKCepsilon-specific blockade) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on PKCepsilon's role in ethanol consumption and neuronal signaling?

  • Contradiction : PKCepsilon promotes ethanol intake in addiction models but is neuroprotective in ischemic stress .
  • Analysis framework :
  • Conduct meta-analyses to identify context-dependent variables (e.g., brain region-specific expression).
  • Use conditional knockout mice (e.g., nucleus accumbens-specific PKCepsilon deletion) to isolate behavioral vs. metabolic effects .

Q. What statistical approaches are recommended for correlating PKCepsilon expression with clinical outcomes in cancer studies?

  • Linear regression : Assess PKCepsilon levels against variables like tumor stage or survival (e.g., Cox proportional hazards model) .
  • Multivariate analysis : Control for confounders (e.g., JAK2 mutation status in MF) using ANOVA or machine learning algorithms .

Experimental Design

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to PKCepsilon research questions?

  • Example : "Does PKCepsilon inhibition reduce thrombotic events in high-risk MF patients?"
  • Feasible : Use existing PKCepsilon inhibitors (e.g., εV1-2) in Phase II trials.
  • Novel : Links oncogenic signaling to thrombosis, a understudied clinical intersection .
  • Ethical : Prioritize patient stratification to avoid unnecessary risk in low-risk cohorts.
  • Relevant : Addresses unmet needs in MF management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.